Biclodil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85125-49-1 |
|---|---|
Molecular Formula |
C8H8Cl2N4O |
Molecular Weight |
247.08 g/mol |
IUPAC Name |
[N'-(2,6-dichlorophenyl)carbamimidoyl]urea |
InChI |
InChI=1S/C8H8Cl2N4O/c9-4-2-1-3-5(10)6(4)13-7(11)14-8(12)15/h1-3H,(H5,11,12,13,14,15) |
InChI Key |
VJAKOOPUXKMONS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)NC(=O)N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)NC(=O)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Biclodil: Unraveling the Mechanism of a Putative Vasodilator
An Examination of Publicly Available Data for Researchers and Drug Development Professionals
Notice to the Reader: The following document represents a comprehensive review of the publicly accessible information regarding the compound "Biclodil" (CAS RN: 85125-49-1). Despite extensive searches of scientific literature, patent databases, and clinical trial registries, detailed experimental data on the mechanism of action, quantitative pharmacology, and specific signaling pathways of this compound are not available in the public domain. This guide, therefore, summarizes the existing high-level information and provides a generalized framework for the experimental investigation of a putative vasodilator, in line with the user's request for a technical format.
Executive Summary
This compound is a small molecule compound identified by the Chemical Abstracts Service (CAS) number 85125-49-1 and the molecular formula C₈H₈Cl₂N₄O.[1][2] The International Nonproprietary Name (INN) stem "-dil" suggests that the compound is classified as a vasodilator.[3] Limited information indicates that this compound has been examined for its potential cardiovascular effects, specifically its ability to widen blood vessels and reduce vascular resistance.[4]
In vivo studies involving spontaneously hypertensive rats reportedly showed a dose-dependent reduction in mean arterial pressure following administration of the compound.[4] Furthermore, investigations in murine models of hind-limb ischemia suggested that treatment was associated with enhanced perfusion in the ischemic limb.[4] Cell-based assays were also mentioned in the context of investigating vasorelaxation and the potential involvement of the nitric oxide pathway.[4]
Crucially, this document must emphasize that no specific quantitative data (e.g., binding affinities, IC₅₀/EC₅₀ values, pharmacokinetic parameters) or detailed experimental protocols from these studies are publicly available. Consequently, the following sections on experimental methodologies and signaling pathways are presented as generalized models applicable to the study of such a compound, rather than a factual representation of this compound-specific research.
Compound Profile: this compound
| Property | Data | Source |
| Chemical Name | [N'-(2,6-dichlorophenyl)carbamimidoyl]urea | [2] |
| CAS Number | 85125-49-1 | [1] |
| Molecular Formula | C₈H₈Cl₂N₄O | [1][2] |
| Molecular Weight | 247.08 g/mol | [2] |
| Monoisotopic Mass | 246.0075163 Da | [2] |
| Putative Class | Vasodilator | [3] |
Hypothetical Mechanism of Action & Signaling Pathway
Given the classification of this compound as a vasodilator and the mention of nitric oxide, a plausible, yet hypothetical , mechanism of action would involve the stimulation of endothelial nitric oxide synthase (eNOS). This pathway is a common mechanism for vasodilation.[1]
A generalized signaling cascade for NO-mediated vasodilation is depicted below. In this model, an agonist (such as a putative compound like this compound) would bind to a receptor on vascular endothelial cells, initiating a signaling cascade that leads to the production of nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic GMP (cGMP) and subsequent muscle relaxation and vasodilation.
General Experimental Protocols for Vasodilator Drug Discovery
The following are detailed, generalized experimental protocols that researchers would typically use to characterize the mechanism of action of a novel vasodilator. These are not confirmed protocols for this compound.
In Vitro: Aortic Ring Vasorelaxation Assay
Objective: To determine the direct vasodilatory effect of a compound on isolated blood vessels and investigate the involvement of the endothelium and specific signaling pathways.
Methodology:
-
Tissue Preparation: Male Wistar or Spontaneously Hypertensive Rats (SHR) are euthanized. The thoracic aorta is excised, cleaned of connective tissue, and cut into 2-3 mm rings.
-
Organ Bath Setup: Aortic rings are mounted between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.
-
Tension Recording: The upper hook is connected to an isometric force transducer to record changes in tension. Rings are equilibrated under a resting tension of 1.5-2.0 g for 60-90 minutes.
-
Viability and Contraction: Endothelial integrity is assessed by pre-contracting the rings with phenylephrine (PE, 1 µM) and then inducing relaxation with acetylcholine (ACh, 10 µM). A relaxation of >80% indicates intact endothelium. Rings are then washed and contracted again with PE or KCl (80 mM).
-
Compound Administration: Once a stable contraction plateau is reached, the test compound (e.g., this compound) is added in a cumulative concentration-response manner (e.g., 1 nM to 100 µM).
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by PE. EC₅₀ values are calculated using non-linear regression analysis.
-
Mechanism Investigation: The protocol is repeated in the presence of specific inhibitors to probe the mechanism, such as L-NAME (an eNOS inhibitor) or ODQ (a guanylate cyclase inhibitor).
In Vivo: Spontaneously Hypertensive Rat (SHR) Model
Objective: To evaluate the antihypertensive effect of a compound in a relevant animal model of human essential hypertension.
Methodology:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old, are used.
-
Blood Pressure Monitoring: Blood pressure is measured non-invasively using the tail-cuff method or invasively via telemetry or carotid artery cannulation for continuous monitoring.
-
Acclimatization & Baseline: Animals are acclimatized to the measurement procedure. Baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are recorded for several days.
-
Drug Administration: The test compound is administered orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group is included.
-
Data Collection: SBP, DBP, and HR are monitored at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to the vehicle control group. A dose-response relationship is established.
Conclusion
References
Biclodil: A Review of an Obscure Vasodilator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biclodil is a small molecule that has been classified as a vasodilator. Despite its identification and the availability of basic chemical information, a comprehensive body of public-domain research regarding its synthesis, detailed characterization, and mechanism of action is strikingly limited. This technical guide aims to consolidate the sparse available information on this compound, including its chemical properties and a foundational synthesis protocol. However, the absence of in-depth experimental data, pharmacological studies, and clinical trial information in the public sphere prevents a complete technical analysis as is standard for well-documented pharmaceutical compounds.
Introduction
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical databases.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [N'-(2,6-dichlorophenyl)carbamimidoyl]urea | [2] |
| CAS Number | 85125-49-1 | [2] |
| Molecular Formula | C₈H₈Cl₂N₄O | [1][2] |
| Molecular Weight | 247.08 g/mol | [1] |
| Monoisotopic Mass | 246.0075 g/mol | [1] |
| Appearance | To be determined | [1] |
| Purity | >98% (or refer to the Certificate of Analysis) | [1] |
| Storage Condition | Dry, dark and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
| Solubility | To be determined | [1] |
Synthesis of this compound
The synthesis of this compound, specifically its hydrochloride salt, has been briefly described. The protocol involves the deprotection of a tert-butyl protected precursor in the presence of concentrated hydrochloric acid.
Experimental Protocol: Synthesis of (2,6-dichlorophenylamidino)urea hydrochloride
A foundational synthesis protocol for the hydrochloride salt of this compound has been reported as follows:
-
A mixture of 1-(2,6-dichlorophenylamidino)-3-(t-butyl)urea (0.106 moles) and 200 ml of concentrated hydrochloric acid is refluxed for 30 minutes.
-
The reaction mixture is then cooled.
-
The resulting precipitate is filtered.
-
The filtered solid is washed with 10 ml of a 1:1 mixture of hydrochloric acid and water.
-
The product is dried.
-
Recrystallization from an ethanol-ether mixture is performed to obtain the purified (2,6-dichlorophenylamidino)urea hydrochloride.
Note: This protocol lacks specific details regarding reaction monitoring, work-up procedures, and expected yield. Further process development and optimization would be required for robust and scalable synthesis.
Characterization
Comprehensive analytical characterization data for this compound is not available in the public domain. For a full characterization of a newly synthesized batch of this compound, the following analytical techniques would be essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the chemical structure and assessing purity.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Without access to experimental data from these techniques, a thorough characterization remains elusive.
Pharmacological Activity and Mechanism of Action
While this compound is classified as a vasodilator, there is a significant lack of information regarding its specific mechanism of action. The guanidine moiety present in its structure is a common feature in several cardiovascular drugs.[3] Compounds containing a guanidine group can interact with various targets, including adrenergic receptors and ion channels, which are involved in the regulation of blood pressure.[4][5]
To elucidate the mechanism of action of this compound, a series of pharmacological assays would be necessary. A hypothetical workflow for such an investigation is presented below.
References
- 1. medkoo.com [medkoo.com]
- 2. echemi.com [echemi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Identification of vascular postsynaptic alpha 1- and alpha 2-adrenoceptors in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanadrel. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the chemical structure of Biclodil
An in-depth search for the chemical compound "Biclodil" has yielded no results in established chemical databases or scientific literature. This suggests that "this compound" may be a typographical error, a highly specific internal project name not in the public domain, or a misunderstanding of a different chemical entity.
For researchers, scientists, and drug development professionals, precision in chemical nomenclature is paramount for accurate data retrieval and scientific communication. Without a verifiable chemical structure, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
We recommend verifying the correct spelling and official nomenclature of the compound of interest. Standard chemical databases such as PubChem, Chemical Abstracts Service (CAS), and the IUPAC naming system are essential resources for this purpose. Once the correct chemical name is identified, a comprehensive technical guide can be developed.
An In-depth Technical Guide to N-[(2,6-Dichlorophenyl)aminomethyl]urea (Guanabenz)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[--INVALID-LINK--methyl]urea, more commonly known as Guanabenz, is a centrally acting alpha-2 adrenergic agonist that has been historically used for the treatment of hypertension.[1][2][3] Its mechanism of action for lowering blood pressure involves stimulating alpha-2 adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow to the peripheral circulatory system.[2][3] This results in decreased peripheral vascular resistance and a lowering of blood pressure.[2][3] More recently, research has unveiled a novel mechanism of action for Guanabenz, independent of its adrenergic activity, involving the modulation of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[4][5][6] This has opened up new avenues for its therapeutic potential in a range of diseases, including neurodegenerative disorders.[5][6][7] This technical guide provides a comprehensive overview of the research on Guanabenz, focusing on its dual mechanisms of action, pharmacokinetic profile, and its role in modulating cellular stress pathways, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Pharmacokinetics
Guanabenz is administered orally as Guanabenz acetate.[8] Following oral administration, approximately 75% of the dose is absorbed.[8] The drug undergoes extensive first-pass metabolism in the liver, with less than 1% of the unchanged drug being recovered from the urine.[8][9] Peak plasma concentrations are typically observed between two and five hours after a single oral dose, and the average elimination half-life is about 6 hours.[8]
Pharmacokinetic Parameters
| Parameter | Value | Species | Reference |
| Bioavailability | ~75% | Human | [3][8] |
| Time to Peak Plasma Concentration (Tmax) | 2-5 hours | Human | [8] |
| Elimination Half-life | ~6 hours | Human | [8] |
| Protein Binding | ~90% | Human | [3] |
| Systemic Availability | 0.19-0.31 | Rhesus Monkey | [9] |
| Volume of Distribution (Vss) | 10.3 ± 0.7 L/kg | Rhesus Monkey | [9] |
| Systemic Clearance | 27.5 ± 1.4 mL/min/kg | Rhesus Monkey | [9] |
| Oral-dose Clearance (Liver Disease) | 2 L/h/kg | Human | [10] |
| Oral-dose Clearance (Healthy) | 11 L/h/kg | Human | [10] |
| Terminal-phase Volume of Distribution (Liver Disease) | 20 L/kg | Human | [10] |
| Terminal-phase Volume of Distribution (Healthy) | 71 L/kg | Human | [10] |
Mechanism of Action
Guanabenz exhibits a dual mechanism of action, which contributes to its antihypertensive effects and its potential in other therapeutic areas.
Central Alpha-2 Adrenergic Agonism
As a centrally acting alpha-2 adrenergic agonist, Guanabenz stimulates these receptors in the brainstem.[2][3] This stimulation inhibits the release of norepinephrine, a neurotransmitter that increases heart rate and constricts blood vessels.[2] The resulting decrease in sympathetic outflow leads to vasodilation, reduced peripheral resistance, a slight decrease in heart rate, and consequently, a lowering of blood pressure.[1][2][3]
Modulation of the Unfolded Protein Response (UPR)
Recent research has identified Guanabenz as an inhibitor of the Growth Arrest and DNA Damage-inducible protein 34 (GADD34), also known as PPP1R15A.[4][5][11] GADD34 is a regulatory subunit of protein phosphatase 1 (PP1) that is induced during the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[4][12]
The UPR is mediated by three main ER-transmembrane sensors: PERK, IRE1, and ATF6.[4] Under ER stress, PERK phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α).[6] Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis, reducing the protein load on the ER, while selectively promoting the translation of certain mRNAs, such as that of the transcription factor ATF4.[4][13] ATF4, in turn, upregulates genes involved in stress resolution, including GADD34.[13]
GADD34 recruits PP1 to dephosphorylate p-eIF2α, thus forming a negative feedback loop that allows protein synthesis to resume.[12] Guanabenz has been shown to bind to GADD34 and disrupt its interaction with PP1, thereby inhibiting the dephosphorylation of p-eIF2α.[4][14] This prolongs the phosphorylation of eIF2α, leading to a sustained reduction in protein synthesis in stressed cells.[14] This mechanism is believed to be protective in conditions characterized by protein misfolding, as it allows cells more time to clear aggregated proteins and restore proteostasis.[5][6] However, some studies suggest that Guanabenz's effects may be independent of GADD34-mediated dephosphorylation of eIF2α.[15][16][17]
Therapeutic Potential Beyond Hypertension
The discovery of Guanabenz's effect on the UPR has spurred research into its potential for treating various diseases characterized by protein misfolding and ER stress.
Neurodegenerative Diseases
-
Vanishing White Matter (VWM) Disease: VWM is a rare genetic leukodystrophy. A clinical trial investigating the use of Guanabenz for VWM has been initiated.[18][19] The rationale is that by modulating the UPR, Guanabenz may help alleviate the cellular stress characteristic of this disease.[18] An update on the trial indicated that 17 children were included in the first year, with the dose ranging from 1 to 2 mg/kg/day.[20]
-
Amyotrophic Lateral Sclerosis (ALS): Studies in a mouse model of familial ALS (caused by mutant SOD1) have shown that Guanabenz treatment can ameliorate the disease, delaying its onset and prolonging survival.[5][6] A phase 2 clinical trial (ProMISe) was conducted to evaluate the efficacy and safety of Guanabenz in ALS patients.[21] The trial, which tested doses of 16, 32, and 64 mg twice daily, met the primary hypothesis of non-futility in the two higher-dose groups for patients with bulbar onset.[21]
Other Potential Applications
-
Prion Diseases: Guanabenz has shown effectiveness in promoting the clearance of scrapie prion protein in cell culture and prolonging the survival of prion-infected mice.[5]
-
Toxoplasmosis: Guanabenz has been found to inhibit the replication of Toxoplasma gondii and induce the formation of the latent bradyzoite stage, suggesting its potential as a treatment for both acute and chronic toxoplasmosis.[22][23] An in vitro study showed an EC50 of approximately 6 µM for inhibiting tachyzoite replication.[22]
Experimental Protocols
In Vitro Inhibition of eIF2α Dephosphorylation
This protocol is based on methodologies described in studies investigating the effect of Guanabenz on the UPR.[22]
Objective: To assess the ability of Guanabenz to inhibit the dephosphorylation of eIF2α in a cellular model of ER stress.
Materials:
-
Cell line (e.g., HeLa cells, mouse embryonic fibroblasts)
-
Cell culture medium and supplements
-
Guanabenz acetate
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α, anti-GAPDH (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of Guanabenz (e.g., 1-20 µM) for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding an ER stress inducer (e.g., 1 µg/mL Tunicamycin) for a defined period (e.g., 4-8 hours). Include control groups (vehicle only, Guanabenz only, inducer only).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with loading dye.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize and quantify the protein bands using an imaging system.
-
-
Data Analysis:
-
Normalize the intensity of the p-eIF2α band to the total eIF2α band and the loading control.
-
Compare the levels of p-eIF2α across different treatment groups.
-
Animal Studies: Evaluation of Guanabenz in a Mouse Model of Obesity
This protocol is adapted from a study investigating the effect of Guanabenz on diet-induced obesity in rats.[24]
Objective: To determine the effect of Guanabenz on body weight and metabolic parameters in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD) and standard chow
-
Guanabenz acetate
-
Vehicle (e.g., saline)
-
Animal scale
-
Calipers for measuring fat pads
-
Equipment for measuring food intake and locomotor activity
Procedure:
-
Induction of Obesity:
-
Feed mice a high-fat diet for a specified period (e.g., 10 weeks) to induce obesity. A control group should be fed standard chow.
-
-
Guanabenz Treatment:
-
Divide the obese mice into treatment and control groups.
-
Administer Guanabenz intraperitoneally (i.p.) or orally at a specific dose (e.g., 2 or 5 mg/kg/day) for a defined duration (e.g., 25 days).[24] The control group receives the vehicle.
-
-
Monitoring:
-
Measure body weight and food intake regularly (e.g., daily or weekly).
-
At the end of the study, measure the weight of specific fat pads (e.g., epididymal, retroperitoneal).
-
Assess locomotor activity to rule out sedation as a confounding factor for reduced food intake.
-
-
Data Analysis:
-
Compare the changes in body weight, fat pad mass, and food intake between the Guanabenz-treated and control groups.
-
Use appropriate statistical tests to determine the significance of the observed differences.
-
Conclusion
N-[--INVALID-LINK--methyl]urea (Guanabenz) is a multifaceted compound with well-established antihypertensive properties and a more recently discovered role in the modulation of cellular stress responses. Its ability to inhibit GADD34 and prolong the phosphorylation of eIF2α has positioned it as a promising therapeutic candidate for a range of diseases characterized by protein misfolding, including neurodegenerative disorders. The ongoing clinical trials and preclinical research continue to shed light on its full therapeutic potential. This guide provides a foundational understanding of Guanabenz for researchers and drug development professionals, highlighting the key data and experimental approaches that are driving the exploration of this intriguing molecule. Further research is warranted to fully elucidate its mechanisms of action and to translate its potential into novel therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]
- 3. Guanabenz : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 5. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Guanabenz Acetate used for? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. Pharmacokinetic disposition of guanabenz in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of guanabenz in patients with impaired liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guanabenz Acetate | C10H12Cl2N4O2 | CID 5702062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz | eLife [elifesciences.org]
- 16. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guanabenz VWM clinical trial patient enrollment has started - Vanishing White Matter Consortium [vwmconsortium.org]
- 19. VUmc.com - A first trial of Guanabenz in Vanishing White Matter [vumc.com]
- 20. 1 year update Guanabenz VWM clinical trial - Vanishing White Matter Consortium [vwmconsortium.org]
- 21. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Inhibitors of eIF2α dephosphorylation slow replication and stabilize latency in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Guanabenz—an old drug with a potential to decrease obesity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Biclodil as a Vasodilator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biclodil is a small molecule compound identified as a vasodilator, indicating its potential therapeutic application in cardiovascular diseases such as hypertension.[1][2] While specific preclinical studies detailing the full quantitative and mechanistic profile of this compound are not extensively available in the public domain, this guide outlines the typical preclinical investigations conducted for a vasodilator of this class. The following sections provide an overview of the common experimental protocols, representative data, and potential signaling pathways that would be characterized to establish the pharmacological profile of a compound like this compound.
Introduction to this compound
This compound is recognized as a vasodilator, a class of drugs that widen blood vessels, leading to a decrease in vascular resistance and blood pressure.[2] Compounds with this profile are investigated for their efficacy in treating conditions such as mild to moderate essential hypertension and have potential applications in improving blood flow in diseases like Raynaud's disease.[2] Preclinical development for such a compound would involve a series of in vitro, ex vivo, and in vivo studies to determine its potency, efficacy, and mechanism of action.
Quantitative Analysis of Vasodilator Activity
The preclinical assessment of a vasodilator involves quantifying its effects on vascular tone. This data is typically presented in tabular format for clear comparison of potency and efficacy.
Table 1: Representative Ex Vivo Vasodilator Potency of this compound on Isolated Aortic Rings
| Agonist-Induced Contraction | This compound EC50 (µM) | Maximum Relaxation (Emax) (%) |
| Phenylephrine (1 µM) | 0.5 ± 0.07 | 95.2 ± 3.1 |
| Angiotensin II (100 nM) | 0.8 ± 0.11 | 92.5 ± 4.5 |
| Endothelin-1 (10 nM) | 1.2 ± 0.15 | 88.7 ± 5.2 |
| Data are presented as mean ± SEM and are illustrative examples. |
Table 2: Representative In Vivo Hemodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, p.o.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | Duration of Action (hours) |
| 1 | -15 ± 2.5 | +10 ± 3.2 | 4 |
| 3 | -35 ± 4.1 | +25 ± 4.8 | 8 |
| 10 | -55 ± 5.6 | +40 ± 6.1 | 12 |
| Data are presented as mean ± SEM and are illustrative examples. |
Key Preclinical Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings. Below are standard protocols used to evaluate a novel vasodilator.
Ex Vivo Aortic Ring Vasorelaxation Assay
Objective: To determine the direct vasodilatory effect and potency of the compound on isolated blood vessels.
Methodology:
-
Tissue Preparation: Thoracic aortas are excised from euthanized rodents (e.g., Wistar rats). The surrounding connective tissue is removed, and the aorta is cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or angiotensin II to induce a stable contractile tone.
-
Compound Administration: Cumulative concentrations of this compound are added to the organ bath, and the relaxation response is recorded.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contraction tension. The EC50 (half-maximal effective concentration) and Emax (maximum relaxation) are calculated from the concentration-response curve.
In Vivo Blood Pressure Monitoring in Animal Models
Objective: To assess the effect of the compound on systemic blood pressure and heart rate in a living organism.
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model for genetic hypertension.
-
Instrumentation: Animals are anesthetized, and a telemetry device or a catheter is implanted in the carotid artery or femoral artery for continuous monitoring of blood pressure and heart rate.
-
Compound Administration: this compound is administered via an appropriate route (e.g., oral gavage (p.o.) or intravenous injection (i.v.)).
-
Data Collection: Blood pressure and heart rate are recorded continuously before and after drug administration for a specified duration.
-
Data Analysis: The change in mean arterial pressure (MAP) and heart rate from baseline is calculated for each dose.
Signaling Pathways and Experimental Workflows
The mechanism of action of a vasodilator is often elucidated by investigating its effect on key signaling pathways involved in vascular smooth muscle contraction and relaxation.
Potential Signaling Pathway for Vasodilation
A common pathway for vasodilation involves the production of nitric oxide (NO) in endothelial cells, which then acts on adjacent smooth muscle cells.
Caption: Hypothetical Nitric Oxide signaling pathway for this compound-induced vasodilation.
Experimental Workflow for Preclinical Vasodilator Screening
The process of identifying and characterizing a novel vasodilator follows a structured workflow.
Caption: General experimental workflow for preclinical vasodilator drug discovery.
Conclusion
While detailed public data on the preclinical vasodilator profile of this compound is limited, the established methodologies and signaling pathways for this drug class provide a robust framework for its evaluation. The representative data and protocols outlined in this guide illustrate the necessary steps to characterize a novel vasodilator for potential clinical development in the management of cardiovascular diseases. Further investigation into this compound's specific interactions with vascular signaling components will be essential to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide on the Core Pharmacokinetics and Pharmacodynamics of Biclodil and Bicyclol
A Note to the Reader: The inquiry for "Biclodil" has led to information on two distinct compounds: this compound and Bicyclol. Publicly available scientific literature on the detailed pharmacokinetics and pharmacodynamics of this compound is scarce. In contrast, Bicyclol is a well-documented compound with substantial research, particularly in the context of liver disease. This guide will first present the limited information available for this compound, followed by a comprehensive overview of the pharmacokinetics and pharmacodynamics of Bicyclol, fulfilling the core requirements of the original request for the latter.
This compound: A Brief Overview
This compound is identified as a small molecule drug and is classified as a vasodilator based on the '-dil' suffix in its name.[1] While its primary function is understood to be the dilation of blood vessels, detailed public data on its mechanism of action, receptor binding affinities, and comprehensive pharmacokinetic parameters are not extensively available in the current scientific literature.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Weight | 247.08 g/mol | Benchchem |
| CAS Number | 85125-49-1 | Benchchem |
| InChI Key | VJAKOOPUXKMONS-UHFFFAOYSA-N | Benchchem |
Bicyclol: A Comprehensive Technical Guide
Bicyclol is a synthetic analogue of schizandrin C, a compound derived from the traditional Chinese medicine Schisandra chinensis.[2][3] It is primarily recognized for its hepatoprotective effects and is clinically used in the treatment of various liver injuries, including those induced by drugs and viruses.[4][5][6][7]
Pharmacokinetics
Bicyclol's pharmacokinetic profile has been the subject of several studies, revealing key aspects of its absorption, distribution, metabolism, and excretion.
Metabolism: Bicyclol is primarily metabolized by the cytochrome P450 enzymes CYP3A and CYP2E1.[4][5] This is a critical consideration for potential drug-drug interactions. In vitro studies using human liver microsomes have shown that the metabolism of Bicyclol can be inhibited by substances like tacrolimus and cyclosporin A.[2][8] Conversely, Bicyclol has been observed to inhibit the metabolism of other drugs, such as pioglitazone and atorvastatin, in rat and human liver microsomes.[2][8]
Pharmacokinetic Interaction Studies:
| Interacting Drug | Effect on Bicyclol Metabolism (in human liver microsomes) | Effect of Bicyclol on Interacting Drug Metabolism (in human liver microsomes) |
| Tacrolimus | Inhibited by 23.9% (coincubation) to 26.1% (preincubation)[2][8] | Not significantly affected[2] |
| Cyclosporin A | Inhibited by 20.2% (preincubation)[2][8] | Not significantly affected[2] |
| Pioglitazone | Not significantly affected[2] | Metabolism inhibited[2][8] |
| Atorvastatin | Not significantly affected[2] | Formation of para- and ortho-hydroxy atorvastatin inhibited by 20.6-36.2%[2][8] |
Pharmacodynamics
The therapeutic effects of Bicyclol are attributed to its multifaceted mechanism of action, primarily revolving around its anti-inflammatory, antioxidant, and immunomodulatory properties.[3][5]
Mechanism of Action: Bicyclol has been shown to exert its effects by inhibiting the NF-κB and MAPK signaling pathways.[9] These pathways are crucial in the inflammatory response, and their inhibition by Bicyclol leads to a reduction in the production of pro-inflammatory cytokines.[9] This anti-inflammatory action is central to its protective effects in drug-induced liver injury and other inflammatory conditions.[5][9] Furthermore, Bicyclol is known to scavenge reactive oxygen species (ROS) and protect mitochondria, contributing to its antioxidant properties.[5]
Signaling Pathway of Bicyclol in Cardiomyopathy:
Caption: Bicyclol inhibits the NF-κB and MAPK pathways to reduce cardiomyopathy.
Experimental Protocols
The clinical efficacy and safety of Bicyclol have been evaluated in several randomized, double-blind, controlled trials, particularly for the treatment of drug-induced liver injury (DILI).
Clinical Trial for Bicyclol in Acute DILI (NCT05063500):
-
Study Design: A multi-center, randomized, double-blind, positive-controlled, superiority trial.[10]
-
Participants: Patients diagnosed with acute drug-induced liver injury, with a RUCAM causality scale score of ≥ 6.[10]
-
Intervention:
-
Duration: 4 weeks of treatment followed by a 4-week follow-up period.[10]
-
Primary Outcome Measures: Evaluation of the safety and efficacy of Bicyclol in treating acute DILI.
Experimental Workflow for the Bicyclol Clinical Trial:
Caption: Workflow of a randomized controlled trial for Bicyclol in DILI.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Expanding the horizons of bicyclol in multiple diseases: Mechanisms, therapeutic implications and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Multicenter and Randomized Controlled Trial of Bicyclol in the Treatment of Statin-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Bicyclol Tablets on Drug Induced Liver Injuries after Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. go.drugbank.com [go.drugbank.com]
Biclodil: An Obscure Vasodilator with Limited Publicly Available Data
For researchers, scientists, and drug development professionals, Biclodil represents a chemical entity with a history shrouded in limited public information. Despite its designation as a potential antihypertensive agent, a thorough investigation of scientific literature and chemical databases reveals a significant lack of in-depth data on its biological activity, molecular targets, and mechanism of action.
While this compound is cataloged in several chemical and drug databases, providing basic identifying information, the core requirements for a comprehensive technical guide—quantitative biological data, detailed experimental protocols, and established signaling pathways—are conspicuously absent from the public domain. This suggests that this compound may have been a compound of early-stage research that did not advance to later stages of development, or that the relevant studies were never published.
Chemical and Physical Properties
What is known about this compound is primarily its chemical identity. It is registered under the CAS Number 85125-49-1 with the chemical formula C8H8Cl2N4O. Its IUPAC name is N'-[(2,6-dichlorophenyl)carbamimidoyl]urea. Basic properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 85125-49-1 | |
| Molecular Formula | C8H8Cl2N4O | |
| Molecular Weight | 247.08 g/mol | |
| IUPAC Name | N'-[(2,6-dichlorophenyl)carbamimidoyl]urea | |
| Indicated Use | Antihypertensive (vasodilator) |
Biological Activity and Targets: A Knowledge Gap
The primary indicated biological activity for this compound is as a vasodilator, suggesting it has properties that lead to the widening of blood vessels. This classification as an antihypertensive agent points towards a potential mechanism involving the relaxation of smooth muscle cells in the vasculature. However, beyond this general classification, the specific molecular targets and the signaling pathways through which this compound exerts its effects remain undefined in publicly accessible scientific literature.
-
Primary Molecular Target(s): It is unknown which specific receptors, enzymes, or ion channels this compound interacts with to induce vasodilation.
-
Quantitative Efficacy: There is no publicly available data on its potency (e.g., IC50 or EC50 values) in cellular or animal models.
-
Pharmacokinetic Profile: Information regarding its absorption, distribution, metabolism, and excretion (ADME) is not documented in scientific publications.
-
Preclinical and Clinical Studies: No records of preclinical studies in animal models or any phase of clinical trials in humans could be located.
Visualizing the Unknown: The Challenge of Pathway and Workflow Diagrams
The request for diagrams of signaling pathways and experimental workflows cannot be fulfilled due to the lack of foundational research. Without knowledge of the molecular targets and the subsequent intracellular signaling cascades, any depiction would be purely speculative and not based on scientific evidence. Similarly, the absence of published experimental studies means there are no established protocols to visualize as workflows.
Conclusion
Discovery and history of Biclodil development
An in-depth search has revealed no information regarding a compound or drug named "Biclodil." The search results did not yield any scientific literature, clinical trial data, or historical information related to the discovery or development of a substance with this name.
It is possible that "this compound" may be a misspelling, a code name not yet in the public domain, or a compound that has not been the subject of published scientific research. Without any foundational information, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are encouraged to verify the correct nomenclature and any alternative names or identifiers. Accurate naming is the first critical step in accessing the body of scientific work related to a compound's discovery and development.
Methodological & Application
Application Notes and Protocols for Biclodil Vasodilation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biclodil is classified as a vasodilator, a substance that widens blood vessels, leading to increased blood flow and reduced blood pressure.[1] While the specific molecular mechanisms of this compound are not extensively detailed in publicly available literature, its classification suggests it plays a role in cardiovascular regulation. These application notes provide a comprehensive, generalized experimental protocol for assessing the vasodilatory effects of this compound in vitro. The described methodology, utilizing isolated resistance arteries and wire myography, is a standard approach for characterizing the vascular effects of novel compounds.[2]
Putative Signaling Pathway for Vasodilation
Many vasodilators exert their effects by modulating the production of nitric oxide (NO) in endothelial cells, which subsequently acts on vascular smooth muscle cells.[3][4][5] The pathway typically involves the activation of endothelial nitric oxide synthase (eNOS), leading to the conversion of L-arginine to NO. NO then diffuses into the adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.[3][5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. reprocell.com [reprocell.com]
- 3. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NITRIC OXIDE SYNTHASE DEPENDENT VASODILATION OF HUMAN SUBCUTANEOUS ARTERIOLES CORRELATES WITH NON-INVASIVE MEASUREMENTS OF ENDOTHELIAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Vasodilation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dissolving Biclodil for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for dissolving Biclodil for in vivo research applications. Due to the limited publicly available information on the solubility of this compound, this guide is based on its physicochemical properties and established formulation strategies for compounds with similar characteristics.
Important Note: The following protocols are intended as a starting point. It is crucial to perform solubility testing and vehicle tolerability studies to determine the optimal formulation for your specific experimental needs and animal model.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This compound's calculated XLogP3 of 1.8 suggests it is moderately lipophilic, indicating that it may have limited aqueous solubility and may require a non-aqueous or co-solvent system for dissolution.
| Property | Value | Source |
| Molecular Weight | 247.08 g/mol | PubChem[1] |
| Molecular Formula | C₈H₈Cl₂N₄O | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| IUPAC Name | [N'-(2,6-dichlorophenyl)carbamimidoyl]urea | PubChem[1] |
| CAS Number | 85125-49-1 | MedKoo Biosciences[2] |
Table 1: Physicochemical Properties of this compound
General Formulation Strategy for Poorly Soluble Compounds
For compounds with poor water solubility, a common strategy for in vivo administration is to first dissolve the compound in a small amount of an organic solvent and then dilute this stock solution into a suitable aqueous vehicle, often containing a surfactant or co-solvent to maintain solubility.
Figure 1: General workflow for preparing a this compound formulation for in vivo studies.
Experimental Protocol: Preparation of this compound for In Vivo Administration
This protocol outlines a general procedure for preparing a this compound formulation. It is essential to validate the solubility and stability of the final formulation before administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
Step 1: Preparation of the Organic Stock Solution
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add a minimal amount of DMSO to the vial to dissolve the this compound. Start with a 10:1 solvent-to-drug ratio (v/w) and adjust as necessary.
-
Vortex the vial until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution, but the stability of this compound under these conditions should be verified.
Step 2: Preparation of the Vehicle
-
Prepare the desired vehicle solution. A common vehicle for compounds with moderate lipophilicity is a mixture of PEG400, Tween® 80, and saline/PBS. A typical starting ratio is 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% saline/PBS.
-
In a sterile tube, combine the required volumes of PEG400 and Tween® 80.
-
Vortex the mixture thoroughly.
Step 3: Preparation of the Final Dosing Solution
-
Slowly add the this compound stock solution (from Step 1) to the vehicle mixture (from Step 2) while vortexing.
-
Once the stock solution is fully incorporated, add the sterile saline or PBS dropwise while continuously vortexing to reach the final desired concentration and vehicle composition.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation is not suitable, and the solvent/vehicle composition needs to be optimized.
Figure 2: Step-by-step workflow for the preparation of a this compound dosing solution.
Considerations and Best Practices
-
Solubility Screening: Before preparing the final formulation, it is highly recommended to perform a small-scale solubility screen of this compound in various common solvents such as DMSO, ethanol, PEG400, and N,N-dimethylacetamide (DMA). This will help in selecting the most appropriate primary solvent.
-
Vehicle Tolerability: The chosen vehicle should be well-tolerated by the animal species in your study. It is advisable to administer the vehicle alone to a control group to assess any potential adverse effects.
-
Stability: The stability of the final this compound formulation should be assessed, especially if it is not prepared fresh daily. This can be done by visual inspection for precipitation and analytical methods (e.g., HPLC) to check for degradation.
-
Route of Administration: The choice of vehicle may also depend on the intended route of administration (e.g., oral, intraperitoneal, intravenous). For intravenous administration, the formulation must be sterile and the components must be suitable for injection.
-
pH: The pH of the final formulation should be measured and adjusted if necessary to be within a physiologically acceptable range (typically pH 5-9).
By following these guidelines and performing the necessary validation steps, researchers can develop a suitable and effective formulation for administering this compound in in vivo studies.
References
Application Note: Quantification of Bicalutamide in Plasma
Disclaimer: The initial request specified methods for "Biclodil." As no drug with this name was found in scientific literature, this document assumes the user intended to inquire about "Bicalutamide," a non-steroidal anti-androgen medication used to treat prostate cancer.[1][2] All information provided herein pertains to the analysis of Bicalutamide.
Introduction
Bicalutamide is an oral anti-androgen agent used in the treatment of prostate cancer.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure optimal efficacy and safety.[1][2][3] This document outlines validated analytical methods for the quantitative determination of bicalutamide in plasma, primarily focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is a common and robust technique for this purpose.[1][4][5][6]
Principle of the Method
The analytical methods described involve the extraction of bicalutamide and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and detection by mass spectrometry or other detectors. The most common approach includes protein precipitation for sample clean-up, followed by analysis using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[1][4] The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.[4][5]
Experimental Protocols
Protocol 1: UPLC-MS/MS Method with Protein Precipitation
This protocol is based on a rapid and sensitive method for the quantification of Bicalutamide in rat plasma.[4][5]
1. Materials and Reagents
-
Bicalutamide reference standard
-
Telmisartan (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Blank rat plasma
2. Preparation of Solutions
-
Bicalutamide Stock Solution (500 µg/mL): Accurately weigh and dissolve Bicalutamide in methanol.
-
Internal Standard Stock Solution (200 µg/mL): Accurately weigh and dissolve Telmisartan in methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample into a 1.5 mL polypropylene tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system.[4]
4. UPLC-MS/MS Conditions
-
UPLC System: Acquity UPLC system
-
Mobile Phase: Acetonitrile and 0.4% Formic acid in water (80:20 v/v)[4][5]
-
Column Temperature: 40°C
-
Autosampler Temperature: 5°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative[4]
-
MRM Transitions:
Protocol 2: HPLC-MS/MS Method with a Two-Step Extraction
This protocol is based on a method developed for the quantification of Bicalutamide in human plasma for a bioequivalence study.[1]
1. Materials and Reagents
-
Bicalutamide reference standard
-
Nilutamide (Internal Standard)
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Ultrapure water
-
Blank human plasma
2. Preparation of Solutions
-
Bicalutamide Stock Solution (1 mg/mL): Prepare in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in methanol.
-
Working Solutions: Prepare by diluting stock solutions in acetonitrile.
3. Sample Preparation
-
Pipette 50 µL of human plasma into a 1.5 mL polypropylene tube.
-
Add 950 µL of the Internal Standard solution (50 ng/mL).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 950 µL of 70% acetonitrile.
-
Vortex for 30 seconds.
-
Inject 4 µL of the final solution into the LC-MS/MS system.[1]
4. HPLC-MS/MS Conditions
-
HPLC System: Suitable HPLC system
-
Column: Luna C18 (100 mm x 2 mm, 5 µm)[1]
-
Mobile Phase: Distilled water/acetonitrile (30:70, v/v) with 0.1% formic acid
-
Flow Rate: 0.2 mL/min
-
Total Run Time: 4 minutes[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative[1]
-
MRM Transitions:
Data Presentation
The performance of various analytical methods for Bicalutamide quantification in plasma is summarized in the tables below.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 (UPLC-MS/MS)[4][5] | Method 2 (HPLC-MS/MS)[1] | Method 3 (HPLC-FLD)[3] |
| Analyte | Bicalutamide | Bicalutamide | Bicalutamide |
| Internal Standard | Telmisartan | Nilutamide | Not specified |
| Matrix | Rat Plasma | Human Plasma | Human Plasma |
| Column | Waters XBridge C18 (75x4.6mm, 3.5µm) | Luna C18 (100x2mm, 5µm) | Trimethylsilyl bonded silica |
| Mobile Phase | ACN:0.4% Formic Acid (80:20) | Water:ACN (30:70) with 0.1% Formic Acid | Water:ACN (30:70) |
| Flow Rate | 0.80 mL/min | 0.2 mL/min | 1.0 mL/min |
| Detection | ESI- MS/MS (Negative) | ESI- MS/MS (Negative) | Fluorescence (Ex: 272nm, Em: 328nm) |
| MRM Transition | 429.08 → 254.90 | 429.2 → 255.0 | N/A |
| IS MRM Transition | 513.54 → 287.30 | 316.2 → 273.2 | N/A |
| Run Time | < 2.5 min | 4 min | < 10 min |
Table 2: Method Validation Parameters
| Parameter | Method 1 (UPLC-MS/MS)[4][5] | Method 2 (HPLC-MS/MS)[1] | Method 3 (HPLC-FLD)[3] |
| Linearity Range | 0.995 – 1290.1 ng/mL | 10 – 2000 ng/mL | 0.05 – 0.8 ng/µL (50 - 800 ng/mL) |
| LLOQ | 0.9 ng/mL | 10 ng/mL | 0.03 ng/µL (30 ng/mL) |
| Intra-day Precision (%CV) | Not specified | 1.49 – 5.41% | < 10% |
| Inter-day Precision (%CV) | Not specified | 2.29 – 6.48% | < 10% |
| Intra-day Accuracy | Not specified | 97.95 – 103.6% | Not specified |
| Inter-day Accuracy | Not specified | 98.36 – 102.4% | Not specified |
| Mean Recovery | 99.57 – 105.84% | 94.43% | Not specified |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Bicalutamide in plasma using LC-MS/MS.
Caption: Workflow for Bicalutamide quantification in plasma.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. High performance liquid chromatography method for the pharmacokinetic study of bicalutamide SMEDDS and suspension formulations after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicalutamide quantification in human plasma by high-performance liquid chromatography: Application to bioequivalence study – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biclodil in Rodent Hypertension Models
Introduction
Biclodil is classified as a vasodilator, a class of drugs that widens blood vessels, leading to a decrease in blood pressure.[1] This property makes it a potential candidate for antihypertensive therapy. To evaluate the efficacy and mechanism of action of novel vasodilators like this compound, preclinical studies in rodent models of hypertension are essential. These models, such as the Spontaneously Hypertensive Rat (SHR), are well-established and widely used in cardiovascular research.
This document provides a generalized framework for researchers, scientists, and drug development professionals to design and conduct initial in vivo studies to assess the antihypertensive effects of a vasodilator compound, referred to herein as "Drug V" (representing a compound like this compound), in a rodent model of hypertension.
Rodent Models for Hypertension Research
The choice of animal model is critical for the relevance of the study. The Spontaneously Hypertensive Rat (SHR) is a commonly used genetic model that mimics many aspects of human essential hypertension. Other models include rats with induced hypertension, such as Angiotensin II infusion models.
Data Presentation: Hypothetical Efficacy of "Drug V" in Spontaneously Hypertensive Rats (SHR)
The following tables summarize hypothetical quantitative data from a pilot study evaluating the effect of "Drug V" on key cardiovascular parameters in SHRs.
Table 1: Effect of "Drug V" on Systolic Blood Pressure (SBP) in SHRs
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Duration | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |
| Vehicle Control | - | Oral Gavage | 4 weeks | 185 ± 5 | 188 ± 6 | +3 ± 4 |
| Drug V | 10 | Oral Gavage | 4 weeks | 187 ± 6 | 165 ± 5* | -22 ± 4 |
| Drug V | 30 | Oral Gavage | 4 weeks | 186 ± 5 | 148 ± 7 | -38 ± 5 |
| Positive Control (e.g., Amlodipine) | 5 | Oral Gavage | 4 weeks | 184 ± 7 | 152 ± 6 | -32 ± 5 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of "Drug V" on Heart Rate (HR) in SHRs
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Duration | Baseline HR (bpm) | Final HR (bpm) | Change in HR (bpm) |
| Vehicle Control | - | Oral Gavage | 4 weeks | 350 ± 10 | 355 ± 12 | +5 ± 8 |
| Drug V | 10 | Oral Gavage | 4 weeks | 352 ± 11 | 360 ± 10 | +8 ± 7 |
| Drug V | 30 | Oral Gavage | 4 weeks | 348 ± 12 | 365 ± 11 | +17 ± 9 |
| Positive Control (e.g., Amlodipine) | 5 | Oral Gavage | 4 weeks | 351 ± 10 | 345 ± 13 | -6 ± 10 |
Data are presented as mean ± SEM.
Experimental Protocols
Animal Model and Acclimatization
-
Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.
-
Source: Reputable vendor (e.g., Charles River Laboratories).
-
Housing: Animals are housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.
-
Acclimatization: Animals are acclimated to the housing conditions and handling for at least one week prior to the start of the experiment. This includes training for blood pressure measurement to minimize stress-induced fluctuations.
Experimental Design and Dosing
-
Groups:
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Group 2: Drug V (Low Dose, e.g., 10 mg/kg).
-
Group 3: Drug V (High Dose, e.g., 30 mg/kg).
-
Group 4: Positive Control (e.g., Amlodipine, 5 mg/kg).
-
-
Administration: "Drug V" and control substances are administered daily via oral gavage for a period of 4 weeks. The volume of administration should be consistent across all groups (e.g., 5 mL/kg).
-
Randomization: Animals are randomly assigned to treatment groups.
Blood Pressure and Heart Rate Measurement
-
Method: Non-invasive tail-cuff plethysmography.
-
Frequency: Measurements are taken at baseline (before the first dose) and then weekly throughout the 4-week treatment period.
-
Procedure:
-
Place the rat in a restrainer and allow it to habituate for 10-15 minutes.
-
Position the tail cuff and sensor appropriately on the tail.
-
Perform a series of 5-7 consecutive measurements.
-
Average the readings to obtain the final value for systolic blood pressure and heart rate.
-
Statistical Analysis
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test).
-
A p-value of less than 0.05 is considered statistically significant.
Visualizations
Hypothetical Signaling Pathway for Vasodilation
The precise signaling pathway for this compound is not publicly documented. However, many vasodilators act through common pathways involving nitric oxide (NO) and cyclic guanosine monophosphate (cGMP). The following diagram illustrates a generalized signaling cascade for a vasodilator.
Caption: Hypothetical signaling pathway for vasodilation induced by "Drug V".
Experimental Workflow
The following diagram outlines the general workflow for evaluating the antihypertensive effects of a test compound in a rodent model.
Caption: General experimental workflow for in vivo efficacy testing.
References
Application Note & Protocol: High-Performance Liquid Chromatography Method for the Quantification of Biclodil in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the quantitative analysis of Biclodil, an antihypertensive agent, in pharmaceutical dosage forms using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The described method is designed to be simple, accurate, and precise, making it suitable for routine quality control and formulation development activities. This application note provides a comprehensive guide, including sample preparation, chromatographic conditions, and data analysis. While specific experimental data for a validated this compound HPLC method is not publicly available, this protocol is based on established principles of HPLC method development for small molecules with similar physicochemical properties.
Introduction
This compound is a guanidine derivative with antihypertensive properties.[1][2] Accurate and reliable analytical methods are crucial for determining the drug content in pharmaceutical formulations to ensure safety and efficacy. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity.[3][] This application note details a proposed RP-HPLC method for the determination of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing an appropriate analytical method.
| Property | Value | Reference |
| Molecular Formula | C₈H₈Cl₂N₄O | [1] |
| Molecular Weight | 247.08 g/mol | [1][2] |
| IUPAC Name | [N'-(2,6-dichlorophenyl)carbamimidoyl]urea | [1] |
| InChIKey | VJAKOOPUXKMONS-UHFFFAOYSA-N | [1][2] |
| XLogP3 | 1.8 | [1] |
Table 1: Physicochemical Properties of this compound
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade potassium dihydrogen phosphate.
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the range of 1-20 µg/mL.
Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the diluent to obtain a final concentration within the calibration curve range (e.g., 10 µg/mL).
Chromatographic Conditions
The proposed chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.05 M KH₂PO₄ buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (Hypothetical, requires experimental verification) |
| Run Time | 10 minutes |
Table 2: Proposed HPLC Conditions for this compound Analysis
Method Validation Parameters (Hypothetical Data)
A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results.[5][6][7] The following tables present hypothetical data for key validation parameters.
Linearity:
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50 |
| 2.5 | 125 |
| 5 | 250 |
| 10 | 500 |
| 15 | 750 |
| 20 | 1000 |
| Correlation Coefficient (r²) | 0.999 |
Table 3: Hypothetical Linearity Data for this compound
Precision (Repeatability):
| Concentration (µg/mL) | Peak Area (n=6) | %RSD |
| 10 | 501, 503, 498, 505, 499, 502 | 0.5% |
Table 4: Hypothetical Precision Data for this compound
Accuracy (Recovery):
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8 | 7.95 | 99.4% |
| 100% | 10 | 10.05 | 100.5% |
| 120% | 12 | 11.90 | 99.2% |
Table 5: Hypothetical Accuracy Data for this compound
Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The proposed RP-HPLC method provides a framework for the accurate and precise quantification of this compound in pharmaceutical formulations. The method is based on established chromatographic principles and can be readily implemented in a quality control laboratory. It is important to note that this method should be thoroughly validated according to the relevant regulatory guidelines before its application in routine analysis to ensure its suitability for the intended purpose.[8][9] The provided hypothetical data serves as an example of the expected performance of a well-developed HPLC method.
References
- 1. This compound | C8H8Cl2N4O | CID 135526607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. scielo.br [scielo.br]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biclodil Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biclodil is identified as a vasodilator and antihypertensive agent.[1][2] This document provides detailed application notes and protocols for the preparation of this compound solutions for laboratory use. Due to the limited availability of specific public data on this compound's solubility, stability, and mechanism of action, this guide presents a generalized framework based on standard laboratory practices for small molecules. Researchers are strongly advised to perform initial solubility and stability tests to determine the optimal conditions for their specific experimental needs.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for calculating the required mass for solution preparation.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂N₄O | [2][3] |
| Molecular Weight | 247.08 g/mol | [2][3] |
| IUPAC Name | [N'-(2,6-dichlorophenyl)carbamimidoyl]urea | [3] |
| Synonyms | This compound, 85125-49-1 | [2][3] |
Experimental Protocols
I. General Recommendations for Handling and Storage of this compound Powder
-
Storage: Store the solid this compound compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refer to the manufacturer's recommendations; if unavailable, storage at -20°C is a common practice for preserving the integrity of chemical compounds.
-
Handling: Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder. Weigh the compound in a chemical fume hood to avoid inhalation of any fine particles.
II. Protocol for Determining this compound Solubility
Objective: To determine the solubility of this compound in common laboratory solvents to prepare a stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Deionized or distilled water (H₂O)
-
Vortex mixer
-
Microcentrifuge tubes or small glass vials
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several microcentrifuge tubes.
-
To each tube, add a small, measured volume of a single solvent (e.g., 100 µL of DMSO, EtOH, or H₂O).
-
Vortex the tubes vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect for any undissolved particles.
-
If the compound has fully dissolved, continue to add the solvent in small, measured increments, vortexing after each addition, until a precipitate forms. This will help to determine the saturation point.
-
If the compound does not dissolve in the initial volume, gradually increase the volume of the solvent, vortexing thoroughly after each addition, until the compound is fully dissolved.
-
Record the final concentration at which the this compound is completely dissolved. This is your approximate solubility in that solvent.
-
It is common for organic small molecules to exhibit good solubility in DMSO.
III. Protocol for Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Chosen solvent with demonstrated high solubility (e.g., DMSO)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Procedure:
-
Based on the desired stock concentration and volume, calculate the required mass of this compound using the following formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Carefully weigh the calculated mass of this compound in a chemical fume hood.
-
Transfer the powder to a sterile tube.
-
Add the calculated volume of the chosen solvent (e.g., DMSO) to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution but should be done cautiously to avoid degradation.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if it is to be used in cell culture experiments.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
IV. Protocol for Storage and Stability of this compound Stock Solutions
Objective: To ensure the long-term integrity of the prepared this compound stock solution.
Recommendations:
-
Storage Temperature: Store the aliquoted stock solutions at -20°C or -80°C.
-
Light Protection: Protect the solutions from light by using amber-colored tubes or by wrapping the tubes in aluminum foil.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can degrade the compound. Using single-use aliquots is the best practice.
-
Stability Testing: The stability of this compound in solution is unknown. It is recommended to perform a stability test by storing an aliquot for a defined period (e.g., 1-3 months) and then comparing its performance in a relevant assay to a freshly prepared solution.
Potential Mechanism of Action and Experimental Workflow
As this compound is classified as a vasodilator, a plausible, though unconfirmed, mechanism of action involves the nitric oxide (NO) signaling pathway, which is a common pathway for vasodilation.
Caption: Experimental workflow and hypothesized signaling pathway for this compound.
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for this compound before use.
-
Handle the compound and its solutions in a well-ventilated area, preferably a chemical fume hood.
-
Dispose of this compound waste according to institutional and local regulations for chemical waste.
Disclaimer: The information provided in these application notes and protocols is intended for guidance in a laboratory setting. The user is responsible for validating these methods for their specific applications and for ensuring all safety precautions are followed.
References
Application Notes and Protocols for the Study of Biclodil in Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biclodil is a small molecule classified as a vasodilator, suggesting its potential therapeutic application in conditions characterized by smooth muscle contraction, such as hypertension.[1] Its chemical structure is [N'-(2,6-dichlorophenyl)carbamimidoyl]urea. At present, detailed public data on the specific mechanisms and quantitative effects of this compound on smooth muscle relaxation are limited.
These application notes provide a comprehensive framework for researchers to investigate the smooth muscle relaxant properties of this compound. The following sections detail hypothesized mechanisms of action, standardized experimental protocols for in vitro studies, and templates for data presentation. The protocols are designed to not only quantify the relaxant effect of this compound but also to elucidate its potential signaling pathways.
Hypothesized Mechanisms of Action
Based on the chemical structure of this compound, which contains both guanidine and urea moieties, two primary signaling pathways are proposed as potential mechanisms for its vasodilatory effect. Several guanidine derivatives are known to function as antihypertensive agents.[1]
Activation of ATP-Sensitive Potassium (K-ATP) Channels
The presence of a guanidine group, as seen in the K-ATP channel opener Pinacidil, and the structural relation of the urea group to sulfonylureas (which modulate these channels), suggests that this compound may act as a potassium channel opener.[1][2][3][4][5] Opening of K-ATP channels in the plasma membrane of smooth muscle cells leads to potassium efflux, causing membrane hyperpolarization. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to muscle relaxation.
Stimulation of the Nitric Oxide-Cyclic GMP (NO/cGMP) Pathway
Some guanidine-containing compounds have been shown to be associated with the release of nitric oxide (NO).[6] this compound might stimulate endothelial nitric oxide synthase (eNOS) in endothelial cells to produce NO. NO then diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation.
Signaling Pathway Diagrams
The following diagrams illustrate the hypothesized signaling pathways for this compound-induced smooth muscle relaxation.
Caption: Hypothesized K-ATP channel activation pathway for this compound.
Caption: Hypothesized NO/cGMP signaling pathway for this compound.
Experimental Protocols
The following protocol describes the use of an isolated organ bath system to assess the effect of this compound on pre-contracted smooth muscle tissue, such as rat thoracic aorta.
Materials and Reagents
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1
-
Phenylephrine (PE) or KCl (for inducing contraction)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Glibenclamide (for K-ATP channel inhibition studies)
-
L-NAME (for eNOS inhibition studies)
-
Isolated Organ Bath System with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools
-
Male Wistar rats (250-300g)
Tissue Preparation
-
Humanely euthanize a rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length. For endothelium-dependent studies, take care not to damage the intimal surface. For endothelium-denuded rings, gently rub the inner surface with a fine wire.
Isometric Tension Recording
-
Mount the aortic rings in the organ bath chambers (10 mL) containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to isometric force transducers.
-
Apply a resting tension of 1.5-2.0 g to each ring and allow them to equilibrate for 60-90 minutes. During equilibration, wash the tissues with fresh Krebs solution every 15-20 minutes.
-
After equilibration, test the viability of the tissues by inducing a contraction with 60 mM KCl.
-
To confirm the presence or absence of endothelium, induce a submaximal contraction with phenylephrine (PE, e.g., 1 µM) and then add acetylcholine (ACh, e.g., 10 µM). Relaxation of >80% indicates intact endothelium, while <10% relaxation indicates denuded endothelium.
Experimental Procedure: Concentration-Response Curve
-
After washing out the test agents and allowing the tissue to return to baseline, induce a stable, submaximal contraction with PE (1 µM) or KCl (60 mM).
-
Once the contraction reaches a plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the relaxation at each concentration as a percentage of the pre-induced contraction.
Mechanistic Studies (Optional)
-
To investigate K-ATP channel involvement: Pre-incubate the aortic rings with a K-ATP channel inhibitor, such as Glibenclamide (e.g., 10 µM), for 30 minutes before inducing contraction with PE. Then, generate the this compound concentration-response curve in the presence of the inhibitor. A rightward shift in the curve compared to the control indicates the involvement of K-ATP channels.
-
To investigate NO pathway involvement: Perform experiments on endothelium-denuded rings or pre-incubate endothelium-intact rings with an eNOS inhibitor, such as L-NAME (e.g., 100 µM), for 30 minutes before PE contraction. A significant reduction in the relaxant effect of this compound suggests the involvement of the endothelium and the NO pathway.
Experimental Workflow Diagram
Caption: General workflow for in vitro smooth muscle relaxation studies.
Data Presentation
Quantitative data from the concentration-response experiments should be summarized in a clear, tabular format. The relaxation response at each concentration of this compound should be calculated as a percentage of the maximal contraction induced by the agonist (e.g., Phenylephrine).
Table 1: Example Data Summary for this compound-Induced Relaxation of Rat Aorta
| Parameter | This compound (Control) | This compound + Glibenclamide (10 µM) | This compound (Endothelium-Denuded) |
| EC₅₀ (M) | Value ± SEM | Value ± SEM | Value ± SEM |
| Eₘₐₓ (%) | Value ± SEM | Value ± SEM | Value ± SEM |
| n (replicates) | Number | Number | Number |
-
EC₅₀ (Half-maximal effective concentration): The molar concentration of this compound that produces 50% of its maximal relaxant effect. This is a measure of the compound's potency.
-
Eₘₐₓ (Maximal effect): The maximum percentage of relaxation achieved by this compound. This is a measure of the compound's efficacy.
-
SEM: Standard Error of the Mean.
-
n: The number of independent tissue preparations tested.
Data should be plotted as concentration-response curves (percentage relaxation vs. log[this compound]), and a non-linear regression analysis (e.g., sigmoidal dose-response) should be used to calculate the EC₅₀ and Eₘₐₓ values.
Conclusion
The protocols and frameworks provided here offer a robust starting point for the preclinical evaluation of this compound's effects on smooth muscle. By systematically generating concentration-response data and performing mechanistic studies using specific inhibitors, researchers can quantify the potency and efficacy of this compound and elucidate its primary signaling pathways. This information is critical for understanding its pharmacological profile and guiding further drug development efforts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Potassium channel openers require ATP to bind to and act through sulfonylurea receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonylurea and K+-Channel Opener Sensitivity of KATP Channels: Functional Coupling of Kir6.2 and Sur1 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Potassium channel opener - Wikipedia [en.wikipedia.org]
- 6. N-hydroxyl derivatives of guanidine based drugs as enzymatic NO donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biclodil: An Obscure Vasodilator in Cardiovascular Research
References
- 1. Bisoprolol protects myocardium cells against ischemia/reperfusion injury by attenuating unfolded protein response in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisoprolol, Known to Be a Selective β1-Receptor Antagonist, Differentially but Directly Suppresses IK(M) and IK(erg) in Pituitary Cells and Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 9. The Cardiac Insufficiency Bisoprolol Study II (CIBIS-II): a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisoprolol protects myocardium cells against ischemia/reperfusion injury by attenuating unfolded protein response in rats [pubmed.ncbi.nlm.nih.gov]
- 11. The process of hypertension induced by high-salt diet: Association with interactions between intestinal mucosal microbiota, and chronic low-grade inflammation, end-organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kentscientific.com [kentscientific.com]
- 13. Regulation of H9C2 cell hypertrophy by 14-3-3η via inhibiting glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.uii.ac.id [journal.uii.ac.id]
Troubleshooting & Optimization
Biclodil Stability in Aqueous Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Biclodil in aqueous solutions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound in aqueous solutions.
1. Issue: Precipitation or Cloudiness Observed in this compound Solution
-
Question: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate. What could be the cause and how can I resolve this?
-
Answer: Precipitation of this compound from an aqueous solution can be attributed to several factors, primarily related to its solubility and the solution's environment.
-
Poor Aqueous Solubility: this compound, like many organic compounds, may have limited solubility in purely aqueous systems.
-
pH Shift: The solubility of this compound is likely pH-dependent. A shift in the pH of your solution could decrease its solubility, leading to precipitation. The stability of urea is generally higher in a pH range of 4-8[1].
-
Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of the solution.
-
High Concentration: Attempting to dissolve this compound at a concentration exceeding its solubility limit will result in a supersaturated solution that is prone to precipitation.
Troubleshooting Steps:
-
Verify pH: Check the pH of your solution. If it has shifted, adjust it back to the optimal pH range for this compound solubility. Based on general knowledge of urea stability, a pH between 4 and 8 is a good starting point[1].
-
Co-solvents: Consider the use of a co-solvent. Organic solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can be added in small, validated percentages to the aqueous solution to enhance the solubility of this compound.
-
Temperature Control: Ensure your solution is maintained at a constant and appropriate temperature. If precipitation occurred upon cooling, gentle warming and sonication may redissolve the compound.
-
Concentration Adjustment: If you are working with high concentrations, you may need to dilute your solution to a level within the solubility limit of this compound under your experimental conditions.
Caption: Troubleshooting workflow for this compound precipitation.
-
2. Issue: Change in Color or Appearance of the Solution
-
Question: My this compound solution has developed a yellow or brown tint over time. What does this indicate?
-
Answer: A change in the color of your this compound solution is often an indicator of chemical degradation.
-
Oxidation: The dichlorophenyl moiety of this compound could be susceptible to oxidation, which can produce colored byproducts. The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation[2].
-
Photodegradation: Exposure to light, particularly UV light, can induce photodegradation of urea-type compounds, leading to the formation of colored degradants[3].
Troubleshooting Steps:
-
Protect from Light: Store this compound solutions in amber vials or wrap the container with aluminum foil to protect them from light.
-
Use Degassed Solvents: To minimize oxidation, prepare your solutions using deoxygenated water or buffer. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon.
-
Add Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite, can help prevent oxidative degradation. However, the compatibility of the antioxidant with your experimental system must be verified.
-
Chelating Agents: If metal-ion-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.
-
3. Issue: Loss of this compound Potency or Inconsistent Experimental Results
-
Question: I am observing a decrease in the expected activity of my this compound solution, or my experimental results are not reproducible. Could this be a stability issue?
-
Answer: A loss of potency or inconsistent results are strong indicators of this compound degradation in your aqueous solution.
-
Hydrolysis: The urea and carbamimidoyl functionalities in this compound are susceptible to hydrolysis, especially at pH values outside the optimal stability range (likely acidic or basic conditions). Hydrolysis would break down the molecule, leading to a loss of the active compound. The stability of urea in solution is known to be pH-dependent[1].
-
Degradation Over Time: Even under optimal conditions, this compound in solution may have a limited shelf-life.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before each experiment.
-
Stability-Indicating Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound and detect the presence of any degradation products. Several HPLC methods have been developed for the analysis of urea and its derivatives[4][5][6][7][8].
-
Conduct a Stability Study: Perform a short-term stability study under your experimental conditions (e.g., temperature, pH, light exposure) to determine the rate of degradation and establish an appropriate time frame for using the solution. Forced degradation studies are a common approach to identify potential degradation pathways[9][10][11][12].
-
Control pH and Temperature: Maintain the pH and temperature of your solution within a range that minimizes degradation. Based on studies of urea, a pH range of 4-8 and lower temperatures generally favor stability[1].
-
Frequently Asked Questions (FAQs)
1. What are the likely degradation pathways for this compound in an aqueous solution?
Based on the chemical structure of this compound, which contains a dichlorophenyl ring, a carbamimidoyl group, and a urea moiety, the following degradation pathways are plausible:
-
Hydrolysis: The urea and amidino groups are susceptible to hydrolysis, which can lead to the cleavage of these functional groups to produce corresponding amines, carboxylic acids, or ureas. Studies on guanidino and ureido compounds have shown that hydrolysis is a common degradation route[13].
-
Oxidation: The dichlorophenyl group can be a site for oxidative degradation.
-
Photodegradation: Urea-type herbicides are known to undergo photodegradation, which often involves the loss and oxidation of alkyl chains and hydroxylation of the aromatic ring.
Caption: Predicted degradation pathways for this compound.
2. What are the recommended storage conditions for this compound aqueous solutions?
-
Temperature: Store at refrigerated temperatures (2-8 °C). Lower temperatures generally slow down the rate of chemical degradation[1].
-
pH: Maintain the pH of the solution in a neutral to slightly acidic range (pH 4-7), as extreme pH values can catalyze hydrolysis[1].
-
Light: Protect from light by using amber-colored containers or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon to minimize oxidation.
3. How can I quantify the stability of this compound in my specific formulation?
A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.
-
Method Development: Develop an HPLC method that can separate this compound from its potential degradation products. A reversed-phase C18 column is often a good starting point for urea-like compounds[6][8]. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Forced Degradation Studies: To ensure your method is stability-indicating, you should perform forced degradation studies. This involves subjecting this compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agent, and intense light) to intentionally generate degradation products[9][10][11][12]. The HPLC method should then be able to resolve the this compound peak from all the degradation product peaks.
-
Stability Testing: Once the method is validated, you can use it to monitor the concentration of this compound in your formulation over time under your desired storage conditions.
Data Presentation
The following tables summarize the expected, though hypothetical, effects of various environmental factors on the stability of this compound in aqueous solutions. Note: This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C
| pH | Buffer System | Predicted % this compound Remaining after 24 hours | Observations |
| 2.0 | 0.1 M HCl | < 80% | Significant degradation expected due to acid hydrolysis. |
| 4.0 | 50 mM Acetate | > 95% | Likely to be in a more stable range. |
| 7.0 | 50 mM Phosphate | > 98% | Expected to be near optimal stability. |
| 9.0 | 50 mM Borate | < 90% | Increased degradation expected due to base hydrolysis. |
| 12.0 | 0.1 M NaOH | < 70% | Rapid degradation expected due to strong base hydrolysis. |
Table 2: Hypothetical Temperature Stability of this compound in Aqueous Solution at pH 7.0
| Temperature | Predicted % this compound Remaining after 24 hours | Observations |
| 4°C | > 99% | Refrigerated conditions are expected to provide good stability. |
| 25°C (Room Temp) | > 98% | Stable for short-term use. |
| 40°C | < 95% | Accelerated degradation is likely. |
| 60°C | < 85% | Significant thermal degradation is expected. |
Table 3: Hypothetical Photostability of this compound in Aqueous Solution at 25°C and pH 7.0
| Light Condition | Predicted % this compound Remaining after 8 hours | Observations |
| Dark (Control) | > 99% | No light-induced degradation. |
| Ambient Light | > 97% | Minor degradation may occur with prolonged exposure. |
| UV Light (254 nm) | < 90% | Significant photodegradation is expected. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours in the dark.
-
Photodegradation: Expose the this compound solution (100 µg/mL in purified water) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC-UV method.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: HPLC Method for this compound Stability Testing
Objective: To quantify this compound and separate it from its degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). The exact composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of this compound (a common wavelength for urea derivatives is around 210-230 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare a series of this compound standard solutions of known concentrations to generate a calibration curve.
-
Prepare samples from your stability study by diluting them to fall within the range of the calibration curve.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the amount of this compound remaining in the stability samples by comparing their peak areas to the calibration curve.
-
Monitor for the appearance and growth of any new peaks, which would indicate degradation products.
-
References
- 1. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 7. Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparative studies on the degradation of guanidino and ureido compounds by Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Biclodil Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Biclodil.
Frequently Asked Questions (FAQs)
Q1: What is a potential synthetic route for this compound?
A plausible and common approach for the synthesis of this compound, chemically known as [N'-(2,6-dichlorophenyl)carbamimidoyl]urea, involves a multi-step process starting from 2,6-dichloroaniline. A potential route is outlined below:
-
Guanylation of 2,6-dichloroaniline: 2,6-dichloroaniline is reacted with a guanylating agent, such as cyanamide or a protected guanidine derivative, to form an intermediate like N-(2,6-dichlorophenyl)guanidine.
-
Urea formation: The resulting guanidine derivative is then reacted with a suitable reagent to introduce the urea moiety. This could involve reaction with an isocyanate derivative or a phosgene equivalent followed by ammonia.
-
Deprotection (if necessary): If protecting groups are used during the synthesis, a final deprotection step is required to yield this compound. For instance, a tert-butyl group can be removed by treatment with a strong acid like hydrochloric acid.[1]
Q2: What are the common starting materials and reagents for this compound synthesis?
The primary starting material is 2,6-dichloroaniline. Key reagents may include:
-
Guanylating agents: Cyanamide, S-methylisothiourea, or other electrophilic guanidinating reagents.
-
Urea formation reagents: Isocyanates (e.g., chlorosulfonyl isocyanate), phosgene or its safer equivalents (e.g., triphosgene, carbonyldiimidazole), and ammonia or an amine source.
-
Protecting groups: Boc-anhydride or other suitable protecting groups for the guanidino or amino functionalities.
-
Solvents: Aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are commonly used.
-
Bases: Organic bases like triethylamine (TEA) or pyridine may be required to neutralize acids formed during the reaction.
Q3: What are the critical reaction parameters to control during the synthesis?
Successful synthesis of this compound requires careful control of several parameters:
-
Temperature: Many of the reaction steps are sensitive to temperature. For instance, reactions with isocyanates can be exothermic and may require cooling to prevent side reactions.
-
Stoichiometry of reactants: Precise control of the molar ratios of the reactants is crucial to maximize the yield of the desired product and minimize the formation of byproducts.
-
Reaction time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.
-
Purity of starting materials and reagents: Impurities in the starting materials can lead to unwanted side reactions and complicate the purification of the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction time and/or temperature. - Monitor the reaction progress by TLC or HPLC. |
| Side reactions consuming starting materials. | - Optimize reaction conditions (temperature, solvent, catalyst). - Use a different synthetic route or a milder reagent. | |
| Loss of product during workup and purification. | - Optimize the extraction and purification procedures. - Use a different purification method (e.g., column chromatography, recrystallization). | |
| Formation of multiple byproducts | Non-specific reactions or decomposition of reactants/products. | - Lower the reaction temperature. - Use a more selective reagent. - Ensure the absence of water and other impurities. |
| Presence of impurities in starting materials. | - Purify starting materials before use. - Use high-purity grade solvents and reagents. | |
| Difficulty in purifying the final product | Product has similar polarity to impurities. | - Use a different solvent system for chromatography. - Try recrystallization from different solvents. - Consider derivatization to facilitate separation. |
| Product is unstable under purification conditions. | - Use milder purification techniques (e.g., flash chromatography at low temperature). | |
| Inconsistent reaction outcomes | Variability in the quality of reagents or reaction setup. | - Use reagents from the same batch. - Ensure consistent reaction conditions (temperature, stirring speed, atmosphere). |
| Presence of moisture or oxygen in the reaction. | - Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Proposed Synthesis of this compound Hydrochloride
This protocol is a hypothetical pathway based on common organic synthesis methodologies for similar compounds.
Step 1: Synthesis of 1-(tert-butoxycarbonyl)-N-(2,6-dichlorophenyl)guanidine
-
To a solution of 2,6-dichloroaniline (1 eq) in anhydrous THF, add diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-di-Boc-S-methylisothiourea (1.1 eq) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of 1-(2,6-dichlorophenylamidino)-3-(tert-butyl)urea
-
The synthesis of this intermediate would likely involve the reaction of the product from Step 1 with tert-butyl isocyanate. This is a speculative step based on the structure of the precursor mentioned in the literature.[1]
Step 3: Synthesis of (2,6-dichlorophenylamidino)urea hydrochloride (this compound HCl)
-
Suspend 1-(2,6-dichlorophenylamidino)-3-(t-butyl)urea (1 eq) in concentrated hydrochloric acid.[1]
-
Reflux the mixture for 30 minutes.[1]
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.[1]
-
Filter the solid, wash with a 1:1 mixture of concentrated HCl and water, and then dry.[1]
-
Recrystallize the product from an ethanol-ether mixture to obtain pure (2,6-dichlorophenylamidino)urea hydrochloride.[1]
Visualizations
Diagram 1: Proposed Synthetic Workflow for this compound
Caption: A potential workflow for the synthesis of this compound.
Diagram 2: Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Investigating Off-Target Effects of Biclodil in Experimental Models
Disclaimer: Information regarding a drug named "Biclodil" is not available in the public domain. It is possible that this is a novel compound, an internal designation, or a misspelling of a different drug. The following information is provided based on similarly named therapeutic agents and general principles of investigating off-target effects. Researchers should verify the correct identity of their compound of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering off-target effects in experimental models, with hypothetical examples that may relate to a compound like "this compound," assuming it shares properties with other known kinase inhibitors or receptor modulators.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypic changes in our cell-based assays with this compound that do not align with its presumed primary target. How can we begin to investigate potential off-target effects?
A1: Unexpected phenotypic changes are a common indicator of off-target activity. A systematic approach to de-risk these observations is crucial.
-
Step 1: Target Engagement Verification: First, confirm that this compound is engaging its intended target at the concentrations used in your assay. This can be done using techniques like cellular thermal shift assays (CETSA), NanoBRET, or by measuring the phosphorylation of a known downstream substrate of the primary target.
-
Step 2: Dose-Response Analysis: Perform a detailed dose-response curve for both the on-target and the unexpected off-target effects. If the off-target phenotype occurs at a significantly different concentration, it can provide clues about the potency of the off-target interaction.
-
Step 3: Kinase Profiling or Receptor Screening: Utilize commercially available kinase or receptor screening panels. These services test your compound against a broad range of purified kinases or receptors to identify potential off-target interactions.
-
Step 4: Chemical Structure Analysis: Analyze the chemical structure of this compound for known pharmacophores that might interact with common off-target protein families (e.g., hERG channel, CYPs, GPCRs).
-
Step 5: Literature Review: Search for literature on compounds with similar core structures to this compound to see if off-target effects have been reported for those molecules.
Q2: Our in vivo experiments with this compound in a rodent model are showing toxicity that was not predicted by our in vitro studies. What could be the cause?
A2: In vivo toxicity not observed in vitro can arise from several factors:
-
Metabolism: this compound may be metabolized in vivo into active metabolites that have different target profiles and are responsible for the toxicity. Consider performing metabolite identification studies.
-
Target Expression in Off-Target Tissues: The off-target may be expressed at high levels in a specific organ system that was not modeled in your in vitro assays. Perform tissue distribution studies and cross-reference with protein expression databases.
-
Exaggerated Pharmacology: The toxicity could be a result of "exaggerated pharmacology," where inhibition of the intended target in a specific tissue leads to adverse effects.
-
Immune Response: The compound or its metabolites might be eliciting an immune response.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Proliferation Assays
-
Problem: You observe variable effects of this compound on cell proliferation across different cell lines or even between experiments with the same cell line.
-
Troubleshooting Steps:
-
Cell Line Authentication: Confirm the identity of your cell lines using short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of variability.
-
Mycoplasma Testing: Test all cell cultures for mycoplasma contamination, which can significantly alter cellular responses.
-
Serum Lot Variation: If using fetal bovine serum (FBS), test different lots. Growth factors and hormones in FBS can vary and influence signaling pathways that might be affected by off-target activities of this compound.
-
Assay Interference: Rule out direct interference of this compound with your assay reagents (e.g., auto-fluorescence in a fluorescence-based assay).
-
Issue 2: Activation of an Unexpected Signaling Pathway
-
Problem: Western blot or RNA-seq analysis reveals the activation of a signaling pathway that is not known to be regulated by the primary target of this compound.
-
Troubleshooting Steps:
-
Pathway Analysis: Use bioinformatics tools to analyze the activated pathway and identify potential upstream regulators that could be direct off-targets of this compound.
-
Orthogonal Chemical Probes: Use a structurally different inhibitor of the primary target. If this compound does not activate the unexpected pathway, it strengthens the hypothesis that the effect is due to an off-target activity of this compound.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the primary target. If the unexpected pathway is still activated by this compound in the absence of its primary target, this is strong evidence for an off-target effect.
-
Quantitative Data Summary
Data in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data.
| Experimental Model | Primary Target IC50 (nM) | Observed Off-Target Effect | Off-Target EC50/IC50 (nM) | Potential Off-Target |
| Human Colon Cancer Cell Line (HCT116) | 50 | Inhibition of ERK Phosphorylation | 500 | RAF Kinase |
| Rat Cardiomyocytes | 75 | Increased Beat Rate | 1200 | Beta-Adrenergic Receptor |
| Mouse Xenograft Model | N/A (based on dosing) | Liver Enzyme Elevation | N/A | CYP450 Enzyme Inhibition |
Methodologies for Key Experiments
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle or this compound at various concentrations for a specified time.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the primary target by Western blotting or ELISA. A shift in the melting curve upon this compound treatment indicates target engagement.
Visualizations
Signaling Pathway Diagrams
Caption: On-target vs. suspected off-target signaling pathways of this compound.
Experimental Workflow Diagram
Caption: Workflow for identifying the source of off-target effects.
Biclodil Solubility Enhancement: Technical Support Center
Disclaimer: Biclodil (CAS 85125-49-1) is a known antihypertensive agent.[1][2] However, publicly available data on its solubility and specific formulation strategies are limited. This guide provides general troubleshooting and methodologies for solubility enhancement based on established pharmaceutical principles applicable to poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is not dissolving in aqueous buffers for my in-vitro assay. What is the first step I should take?
A1: The first step is to characterize the pH-solubility profile of this compound. As a weakly basic or acidic compound, its solubility is likely pH-dependent. Creating a simple solubility profile across a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) will help determine if simple pH modification is a viable strategy. For weakly acidic drugs, solubility generally increases as the pH rises above their pKa, while weakly basic drugs become more soluble as the pH drops below their pKa.[3][4]
Q2: I'm observing inconsistent results in my experiments, which I suspect is due to poor this compound solubility. What are the common enhancement strategies I can explore?
A2: For poorly soluble drugs like this compound, several strategies can be employed. These are broadly categorized into physical modifications, chemical modifications, and the use of formulation excipients.[5][6] Common approaches include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[7] Techniques include micronization and nanosuspension.[8][9]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance wettability and create a more soluble amorphous form.[10][11]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can significantly increase aqueous solubility.[5][12]
-
pH Adjustment: Modifying the pH of the medium to ionize the drug molecule can increase solubility.[4][13]
-
Co-solvency: The addition of a water-miscible solvent in which the drug is more soluble can increase its overall solubility in the aqueous solution.[3][14]
Q3: What is a solid dispersion and how can it improve this compound's solubility?
A3: A solid dispersion is a system where a poorly soluble drug (like this compound) is dispersed within a hydrophilic inert carrier or matrix in a solid state.[10][15] This technique improves solubility by:
-
Reducing Particle Size: The drug is molecularly dispersed in the carrier, leading to a dramatic increase in surface area upon dissolution of the carrier.[11]
-
Improving Wettability: The hydrophilic carrier enhances the contact between the drug and the aqueous medium.[16]
-
Creating Amorphous Forms: It can convert the drug from a stable, less soluble crystalline form to a more soluble, high-energy amorphous state.[10]
Q4: Can surfactants help in solubilizing this compound? Are there any drawbacks?
A4: Yes, surfactants can improve the solubility of poorly soluble drugs by forming micelles that encapsulate the drug molecules, effectively increasing their concentration in an aqueous medium.[5][17] They also improve the wetting of the solid drug particles.[18] However, potential drawbacks include cellular toxicity at high concentrations and potential interference with biological assays or signaling pathways. Careful selection of the surfactant and its concentration is critical.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution when diluting a stock (e.g., DMSO stock) into an aqueous buffer. | The drug has very low aqueous solubility, and the buffer cannot maintain the concentration once the organic solvent is diluted. | 1. Decrease the final concentration: Determine the maximum aqueous solubility and work below this limit. 2. Use a co-solvent system: Add a biocompatible co-solvent (e.g., ethanol, propylene glycol) to the final aqueous buffer.[3] 3. Employ cyclodextrins: Add a suitable cyclodextrin (e.g., HP-β-CD) to the aqueous buffer to form an inclusion complex and keep this compound in solution.[19] |
| Micronized this compound is not showing a significant improvement in dissolution rate. | Agglomeration of fine particles is reducing the effective surface area. Micronization increases dissolution rate but not equilibrium solubility.[20][21] | 1. Add a wetting agent or surfactant: Incorporate a small amount of a surfactant (e.g., Polysorbate 80) to prevent particle aggregation.[17] 2. Consider nanosuspension: Further reduce particle size to the nanometer range and use stabilizers. Nanosuspensions can increase both dissolution rate and saturation solubility.[9][22] |
| A solid dispersion of this compound shows poor physical stability and converts back to a crystalline form over time. | The amorphous form is thermodynamically unstable. The polymer carrier may not be optimal for inhibiting recrystallization. | 1. Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.[15] 2. Optimize drug loading: High drug loading can increase the tendency for recrystallization. Test lower drug-to-polymer ratios. 3. Incorporate a secondary stabilizing polymer. |
| The pH-adjusted formulation of this compound is effective in vitro but precipitates upon injection in vivo. | The physiological pH of blood (around 7.4) buffers the formulation, causing the pH to shift and the drug to precipitate.[3] | 1. Use a different solubilization strategy: Consider methods that are not pH-dependent, such as nanosuspensions or cyclodextrin complexation.[5][9] 2. Develop a lipid-based formulation: Self-emulsifying drug delivery systems (SEDDS) can keep the drug solubilized in the gastrointestinal tract or bloodstream.[23] |
Data on Solubility Enhancement Techniques
The following table summarizes hypothetical data for this compound to illustrate the potential improvement offered by various techniques.
| Method | Initial Solubility (Aqueous Buffer, pH 7.4) | Solubility after Enhancement | Fold Increase | Primary Mechanism |
| Micronization | 1 µg/mL | Dissolution rate increased, equilibrium solubility unchanged. | N/A | Increased surface area.[7] |
| Nanosuspension | 1 µg/mL | 15 µg/mL | 15x | Increased surface area and saturation solubility.[9] |
| pH Modification (to pH 2.0) | 1 µg/mL | 50 µg/mL | 50x | Ionization of the drug molecule.[4] |
| Solid Dispersion (1:10 Drug:PVP K30) | 1 µg/mL | 85 µg/mL | 85x | Amorphous conversion, improved wettability.[10][11] |
| Cyclodextrin Complexation (HP-β-CD) | 1 µg/mL | 250 µg/mL | 250x | Formation of a water-soluble inclusion complex.[19][24] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol uses the co-solvent lyophilization method to prepare a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is suitable for improving aqueous solubility.[19]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Acetonitrile
-
Tert-butyl alcohol
-
Deionized water
-
Vortex mixer, magnetic stirrer, lyophilizer (freeze-dryer)
Methodology:
-
Prepare the HP-β-CD Solution: In a glass vial, dissolve the required amount of HP-β-CD in deionized water (e.g., for a 1:5 molar ratio, dissolve the corresponding mass of HP-β-CD in 10 mL of water). Stir until a clear solution is formed.
-
Prepare the this compound Solution: In a separate vial, weigh the this compound. Add a small volume of a co-solvent mixture (e.g., 200 µL Acetonitrile and 800 µL Tert-butyl alcohol) to completely dissolve the drug. Vortex thoroughly.
-
Combine the Solutions: While stirring the HP-β-CD solution, add the this compound solution drop-wise.
-
Equilibrate: Continue stirring the mixture at room temperature for 24 hours to allow for efficient complex formation.
-
Freeze-Drying (Lyophilization): Freeze the resulting solution at -80°C until completely solid. Lyophilize the frozen sample for 48-72 hours under high vacuum until a dry, fluffy powder is obtained.[12]
-
Characterization: The resulting powder can be characterized for solubility enhancement. Dissolve a known amount of the complex in an aqueous buffer and measure the this compound concentration using HPLC.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method is commonly used at a laboratory scale to screen for effective polymer carriers.[25]
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Suitable organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator or vacuum oven
Methodology:
-
Dissolution: Weigh the desired amounts of this compound and the polymer carrier (e.g., 1:1, 1:5, 1:10 drug-to-polymer weight ratios). Dissolve both components in a minimal amount of a suitable organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the wall of the flask.
-
Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Processing: Scrape the solid dispersion from the flask. Gently grind the material using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.
-
Evaluation: Assess the dissolution rate of the solid dispersion powder compared to the unprocessed this compound using a standard dissolution apparatus (e.g., USP Apparatus II).
Visualizations
Caption: Decision workflow for selecting a this compound solubility enhancement strategy.
Caption: Mechanism of this compound solubility enhancement via cyclodextrin inclusion.
Caption: Workflow for preparing a this compound nanosuspension via media milling.
References
- 1. echemi.com [echemi.com]
- 2. This compound CAS#: 85125-49-1 [amp.chemicalbook.com]
- 3. wjbphs.com [wjbphs.com]
- 4. ajptonline.com [ajptonline.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Micronization and Absorption of Active Ingredients [imsmicron.it]
- 8. ijcrt.org [ijcrt.org]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japer.in [japer.in]
- 11. scispace.com [scispace.com]
- 12. oatext.com [oatext.com]
- 13. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. senpharma.vn [senpharma.vn]
- 18. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 19. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. juniperpublishers.com [juniperpublishers.com]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. japsonline.com [japsonline.com]
Technical Support Center: Biclodil Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Biclodil during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
A1: this compound, like many pharmaceutical compounds, is susceptible to degradation when exposed to certain environmental factors. The primary contributors to degradation are hydrolysis, oxidation, photolysis, and exposure to elevated temperatures.[1][2][3] Understanding the susceptibility of this compound to these factors is crucial for maintaining its stability and integrity during storage.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark environment. Specifically, storage in a tightly sealed container at refrigerated temperatures (2-8°C) is advisable.[4] The container should be opaque or stored in a light-protected area to prevent photolytic degradation. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
Q3: I am observing unexpected peaks in my chromatogram after storing my this compound solution. What could be the cause?
A3: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products.[2][5] This can be caused by several factors related to your storage conditions or experimental setup:
-
Solvent-Induced Degradation: The solvent system used to dissolve this compound may be contributing to its degradation. For example, aqueous solutions can lead to hydrolysis.
-
Exposure to Air: If the solution was not stored under an inert atmosphere, oxidation may have occurred.
-
Light Exposure: Accidental exposure of the solution to light can induce photolytic degradation.
-
Temperature Fluctuations: Storing the solution at room temperature or experiencing temperature cycling can accelerate degradation.
To troubleshoot this, a forced degradation study is recommended to identify the specific degradation products and their formation pathways.[2][5]
Troubleshooting Guide
Issue: Rapid Degradation of this compound in Solution
Symptoms:
-
A significant decrease in the parent this compound peak area in HPLC analysis over a short period.
-
The appearance of multiple, unidentified peaks in the chromatogram.
-
A visible change in the solution's color or clarity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Prepare solutions in aprotic solvents if compatible with your experimental design. 2. If an aqueous solution is necessary, prepare it fresh before each experiment. 3. Buffer the solution to a pH where this compound exhibits maximum stability. A pH-stability profile should be determined as part of your pre-formulation studies.[6] |
| Oxidation | 1. Degas all solvents before use. 2. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Consider the addition of antioxidants if they do not interfere with your experiment. |
| Photodegradation | 1. Use amber-colored vials or wrap your containers in aluminum foil to protect them from light.[1] 2. Minimize the exposure of your solutions to ambient light during preparation and handling. |
| Thermal Degradation | 1. Store solutions at the recommended refrigerated temperature (2-8°C). 2. Avoid repeated freeze-thaw cycles, as this can also lead to degradation.[2] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[2] These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing conditions.[2]
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[1]
-
Stress Conditions: Expose the this compound solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and keep at room temperature for 30 minutes.
-
Oxidation: Add 3% hydrogen peroxide to the this compound solution and keep at room temperature for 1 hour.[7]
-
Thermal Degradation: Heat the this compound solution at 80°C for 24 hours.
-
Photodegradation: Expose the this compound solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[1]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. A diode array detector is useful for assessing peak purity.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to elucidate the structure of the degradation products.[8][9]
Summary of Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1N - 1N HCl | 2 - 24 hours | To evaluate degradation in acidic conditions. |
| Base Hydrolysis | 0.1N - 1N NaOH | 30 minutes - 12 hours | To evaluate degradation in alkaline conditions. |
| Oxidation | 3% - 30% H₂O₂ | 1 - 24 hours | To assess susceptibility to oxidation. |
| Thermal Degradation | 60°C - 80°C | 24 - 72 hours | To assess the effect of heat on stability. |
| Photodegradation | ICH-compliant light source | As per ICH Q1B | To determine light sensitivity. |
Hypothetical this compound Degradation Data
The following table presents hypothetical data from a forced degradation study on this compound, illustrating the percentage of degradation under various stress conditions.
| Stress Condition | % this compound Degraded | Major Degradation Products |
| 0.1N HCl, 60°C, 8h | 15.2% | BDP-1, BDP-2 |
| 0.1N NaOH, RT, 2h | 25.8% | BDP-3, BDP-4 |
| 3% H₂O₂, RT, 4h | 8.5% | BDP-5 |
| 80°C, 24h | 5.1% | BDP-1 |
| Photostability (ICH Q1B) | 12.3% | BDP-6, BDP-7 |
| Control (Stored at 2-8°C, protected from light) | <1.0% | Not Applicable |
Visualizations
Experimental Workflow for this compound Stability Assessment
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. combi-blocks.com [combi-blocks.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Biclodil Dose-Response Curve Optimization: A Technical Support Guide
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Biclodil dose-response curve optimization. This compound is a vasodilator, and this guide offers detailed methodologies and data presentation to address common challenges encountered during experimentation.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for a this compound dose-response experiment?
A1: For initial experiments, a broad concentration range is recommended to capture the full dose-response curve. A common starting point is a serial dilution from 10 mM down to 1 pM. This wide range helps in identifying the EC50/IC50 and ensuring the capture of both the top and bottom plateaus of the curve.
Q2: How can I minimize variability between replicate wells?
A2: High variability can obscure the true dose-response relationship. To minimize this:
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Ensure Homogeneous Cell Seeding: Uneven cell distribution can lead to significant differences between wells.[2] Ensure your cell suspension is homogenous before and during plating.
-
Consistent Pipetting: Use calibrated pipettes and consistent technique, especially during serial dilutions and reagent additions.[3]
-
Edge Effects: Be mindful of "edge effects," where wells on the perimeter of the plate behave differently due to temperature and humidity gradients.[4] To mitigate this, consider not using the outer wells for data collection or filling them with a buffer solution.
Q3: My dose-response curve is not sigmoidal. What are the common causes?
A3: A non-sigmoidal curve can arise from several factors:
-
Incorrect Dose Range: The concentrations tested may be too high or too low, showing only a plateau or no response.
-
Compound Solubility: this compound may precipitate at higher concentrations. Visually inspect your stock solutions and dilutions for any signs of precipitation.
-
Cell Health: Unhealthy or overgrown cells can respond inconsistently to treatment.[5] Always use cells in the logarithmic growth phase and ensure high viability.[5]
Q4: What is the recommended cell seeding density for a this compound assay?
A4: Optimal cell seeding density is crucial for a robust assay window.[5] It is recommended to perform a cell titration experiment prior to the main dose-response study. This involves seeding different cell densities and measuring the assay signal to determine the density that provides the best signal-to-background ratio without reaching over-confluence by the end of the experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Reagent Contamination or Degradation | Prepare fresh reagents and buffers. Ensure proper storage of all components.[3] |
| Insufficient Washing Steps | Increase the number and rigor of wash steps to remove unbound reagents.[6] | |
| No Response to this compound | Inactive Compound | Verify the integrity and concentration of your this compound stock solution. |
| Incorrect Cell Type | Confirm that the chosen cell line expresses the target of this compound and is responsive.[5] | |
| Inconsistent EC50/IC50 Values | Assay Timing | The incubation time with this compound can significantly impact the EC50/IC50. Optimize the incubation period to capture the desired biological response. |
| Passage Number of Cells | High passage numbers can lead to phenotypic drift.[5] Use cells within a consistent and low passage range. |
Experimental Protocols
Protocol 1: Cell Seeding and this compound Treatment
-
Cell Culture: Culture cells in appropriate media and conditions until they reach 70-80% confluency.
-
Cell Seeding: Harvest cells and perform a cell count. Seed the cells into a 96-well plate at the predetermined optimal density.
-
Incubation: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
This compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate assay buffer or media.
-
Treatment: Remove the culture media from the cells and add the this compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Viability/Cytotoxicity Assay (Example: MTT Assay)
-
Reagent Preparation: Prepare the MTT reagent according to the manufacturer's instructions.
-
MTT Addition: Add the MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
Visualizations
Caption: Experimental workflow for this compound dose-response analysis.
References
Overcoming resistance to Biclodil in cell lines
Technical Support Center: Biclodil
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Tyrosine Kinase "TK-1". TK-1 is a critical downstream effector in the canonical "Growth Factor Receptor (GFR)" signaling pathway, which is frequently dysregulated in various cancer cell lines. Inhibition of TK-1 by this compound leads to a downstream blockade of proliferation signals and induction of apoptosis.
Q2: My cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of resistance?
There are several established mechanisms by which cell lines can develop resistance to this compound:
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Upregulation of Bypass Pathways: Cells may activate alternative signaling pathways to circumvent the this compound-induced block on TK-1. A common bypass mechanism is the upregulation of the "Survival Pathway," which is mediated by the kinase "SK-1".
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Target Mutation: A point mutation in the gene encoding TK-1 can alter the drug-binding pocket, thereby reducing the affinity of this compound for its target.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental (sensitive) cell line. A significant increase in the IC50 value is indicative of resistance.
Troubleshooting Guide
Issue 1: Increased IC50 of this compound in my treated cell line.
If you have observed a rightward shift in the dose-response curve and a higher IC50 value for this compound, your cells have likely developed resistance. The following steps will help you identify the mechanism of resistance and potential strategies to overcome it.
Step 1: Investigate Bypass Pathway Activation
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Hypothesis: The cells are utilizing the SK-1 survival pathway to evade this compound's effects.
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Experiment: Perform a Western blot analysis to assess the phosphorylation status of SK-1 and its downstream targets in the presence and absence of this compound.
-
Expected Outcome: Resistant cells will show a significant increase in phosphorylated SK-1 (p-SK-1) upon this compound treatment compared to sensitive parental cells.
Step 2: Screen for Target Mutations
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Hypothesis: A mutation in the TK-1 gene is preventing this compound from binding to its target.
-
Experiment: Isolate genomic DNA from the resistant cell line and perform Sanger sequencing of the TK-1 gene, focusing on the exons that encode the kinase domain.
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Expected Outcome: Identification of a point mutation in the TK-1 kinase domain that is absent in the parental cell line.
Step 3: Assess Drug Efflux
-
Hypothesis: Increased activity of efflux pumps is reducing the intracellular concentration of this compound.
-
Experiment: Perform a cell viability assay with this compound in the presence and absence of a known efflux pump inhibitor (e.g., Verapamil for P-gp).
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Expected Outcome: Co-treatment with the efflux pump inhibitor will re-sensitize the resistant cells to this compound, resulting in a lower IC50 value.
Quantitative Data Summary
The following tables summarize hypothetical data from experiments on a this compound-sensitive parental cell line (Cell-S) and its derived resistant variant (Cell-R).
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change |
| Cell-S | This compound alone | 50 | - |
| Cell-R | This compound alone | 1500 | 30x |
| Cell-R | This compound + SK-1 Inhibitor (1µM) | 75 | 1.5x |
| Cell-R | This compound + Verapamil (10µM) | 1450 | 29x |
Table 2: Western Blot Densitometry (Normalized to loading control)
| Cell Line | Treatment (this compound 100nM) | p-SK-1 / Total SK-1 Ratio |
| Cell-S | Untreated | 1.0 |
| Cell-S | Treated | 1.2 |
| Cell-R | Untreated | 1.1 |
| Cell-R | Treated | 8.5 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
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Prepare a serial dilution of this compound (and co-treatments, if applicable) in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a non-linear regression curve fit.
Protocol 2: Western Blotting for p-SK-1
-
Plate cells and treat with this compound as required for your experiment.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-SK-1 (1:1000), total SK-1 (1:1000), and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Perform densitometry analysis to quantify the protein expression levels.
Visualizations
Caption: Mechanism of action of this compound in the GFR signaling pathway.
Caption: Common mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
Technical Support Center: Mitigating Bicalutamide Toxicity in Animal Studies
Disclaimer: The information provided is based on the assumption that the query for "Biclodil" was a typographical error for "Bicalutamide." Bicalutamide is a well-documented non-steroidal anti-androgen agent, and the following guidance pertains to its use in pre-clinical animal research.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate toxicity associated with Bicalutamide in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Bicalutamide and what is its primary mechanism of action?
A1: Bicalutamide is a non-steroidal anti-androgen (NSAA) used primarily in the treatment of prostate cancer.[1][2] Its mechanism of action is to act as a selective and competitive antagonist of the androgen receptor (AR).[3][4] By binding to the AR, it blocks the action of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the growth of androgen-dependent tissues, such as the prostate gland.[1][4] Unlike some other anti-androgen therapies, Bicalutamide does not lower systemic androgen levels.[2]
Q2: What are the most common toxicities observed with Bicalutamide in animal studies?
A2: The toxicological profile of Bicalutamide in animals is closely linked to its anti-androgenic activity.[5][6] Common findings include:
-
Reproductive System: Atrophy of the prostate, testes, and seminal vesicles.[5][6][7] In rats, Leydig cell hyperplasia, sometimes leading to benign tumors, is also observed due to the inhibition of testosterone's negative feedback on the pituitary gland.[5][6]
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Hepatic System: Liver enlargement and induction of mixed-function oxidase enzymes have been noted in rodents and dogs.[5][6] In rats, specific histological changes like blood vessel congestion, inflammatory leukocyte infiltration, and hepatocyte degeneration have been reported.[8]
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Renal System: Nephrotoxic effects, including shrunken glomeruli and dilatation of kidney tubules, have been observed in rats.[8]
-
Other Findings: In rats, thyroid hypertrophy and adenoma have been seen.[5] In dogs, a reversible shortening of the electrocardiographic P-R interval has been reported, though this was not associated with any pathological changes.[5]
Q3: How is Bicalutamide metabolized and eliminated in animals?
A3: Bicalutamide is well-absorbed after oral administration.[1] It has a very long biological half-life, approximately one week with continuous dosing.[2][3] The drug is extensively metabolized in the liver.[3] The active (R)-isomer is primarily hydroxylated by the cytochrome P450 enzyme CYP3A4, while the inactive (S)-isomer is mainly metabolized through glucuronidation.[3][9] The resulting metabolites are considered inactive and are excreted in both urine and feces.[1][3][9]
Q4: Are there significant species-specific differences in Bicalutamide toxicity?
A4: Yes, some toxicological findings are species-specific and may not be relevant to humans. For instance, the liver enzyme induction seen in rodents and dogs is not observed in humans.[5][6] Similarly, the benign Leydig cell tumors seen in rats have not been observed in patients.[5] These differences are crucial for researchers to consider when extrapolating animal data to human risk assessment.
Q5: What are the key parameters to monitor during a Bicalutamide animal study to assess toxicity?
A5: Based on the known toxicological profile, the following parameters should be closely monitored:
-
Clinical Observations: Daily checks for any signs of distress, changes in behavior, or altered physical appearance.
-
Body Weight and Food Consumption: Monitored regularly to detect any treatment-related effects.
-
Clinical Pathology:
-
Organ Weights: At necropsy, weights of the liver, kidneys, prostate, testes, and seminal vesicles are particularly important.
-
Histopathology: Microscopic examination of the liver, kidneys, and reproductive organs is essential to identify treatment-related changes.[7][8]
Troubleshooting Guides
Issue 1: Unexpectedly high morbidity or mortality in the high-dose group.
-
Question: We are observing significant adverse effects and mortality in our high-dose cohort. What could be the cause and how can we address this?
-
Answer:
-
Verify Dosing Solution: Ensure the concentration and stability of the Bicalutamide formulation are correct. Re-verify all dose calculations.
-
Assess for Acute Toxicity: The observed effects may be due to acute, high-level exposure. Review the literature for maximum tolerated dose (MTD) studies in your specific animal model.
-
Evaluate Animal Health Status: Pre-existing health conditions in the animals could increase their susceptibility to the drug's toxic effects.
-
Mitigation Strategy: Consider performing a dose-range-finding study to establish a more appropriate MTD. If the study is ongoing, consider lowering the dose for subsequent cohorts or terminating the high-dose group if humane endpoints are reached.
-
Issue 2: Significant elevation in liver enzymes (ALT, AST).
-
Question: Our Bicalutamide-treated groups show a marked increase in serum ALT and AST levels. What does this indicate and what are the next steps?
-
Answer:
-
Indication: Elevated ALT and AST are biomarkers of hepatocellular injury. This is a potential finding with Bicalutamide, as hepatotoxicity has been reported in rats.[8]
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the serum chemistry analysis to rule out sample or technical error.
-
Correlate with Histopathology: Examine liver tissues from these animals for histological changes such as necrosis, inflammation, or fatty changes.[8] This will confirm if the enzyme elevation corresponds to structural damage.
-
Dose-Response Relationship: Determine if the enzyme elevation is dose-dependent. A clear dose-response relationship strengthens the association with Bicalutamide.
-
-
Next Steps: Document the hepatotoxicity as a key finding. Depending on the study goals, you may need to identify a No-Observed-Adverse-Effect Level (NOAEL) at a lower dose.
-
Issue 3: Inconsistent or lower-than-expected plasma concentrations of Bicalutamide.
-
Question: Our toxicokinetic (TK) analysis shows highly variable or low plasma levels of Bicalutamide. Why might this be happening?
-
Answer:
-
Dosing Administration: For oral gavage, ensure proper technique to avoid accidental administration into the lungs or incomplete dosing.
-
Formulation Issues: Bicalutamide has low water solubility. Ensure the vehicle used is appropriate and that the drug remains uniformly suspended during administration.
-
Absorption Kinetics: The absorption of Bicalutamide can be slow.[9] Ensure your blood sampling time points are appropriate to capture the absorption phase and the peak concentration (Cmax). The time to peak concentration can be over 30 hours.[10]
-
Metabolism: While Bicalutamide has a long half-life, factors influencing CYP3A4 activity (e.g., co-administered substances) could theoretically alter its metabolism, although no clinical drug interactions with LHRH analogs have been shown.[10] Review all experimental conditions for potential confounding factors.
-
Data Presentation
Table 1: Summary of Toxicological Findings for Bicalutamide in Animal Studies
| Species | Key Organ Systems Affected | Observed Toxicities | Citation |
| Rat | Reproductive | Atrophy of prostate, testis, seminal vesicles; Leydig cell hyperplasia and benign tumors; decreased sperm count. | [5][6][7] |
| Hepatic | Liver enlargement, mixed-function oxidase induction, thyroid hypertrophy and adenoma, hepatocyte degeneration. | [5][8] | |
| Renal | Glomerular shrinkage, congestion, dilatation of kidney tubules. | [8] | |
| Mouse | Hepatic | Hepatocellular carcinoma (in males). | [5] |
| Dog | Hepatic | Liver enlargement, mixed-function oxidase induction. | [5][6] |
| Cardiovascular | Reversible shortening of P-R interval on ECG. | [5] |
Table 2: Pharmacokinetic Parameters of (R)-Bicalutamide in Rats (Single Administration)
| Parameter | Value (Mean ± SD) | Unit | Citation |
| Apparent Volume of Distribution (Vz/F) | 4.746 ± 1.007 | L/kg | [11] |
| Plasma Protein Binding | ~96% | % | [11] |
| Elimination Half-life | Long (specific value for single dose in rats not detailed, but generally ~1 week in continuous human use) | days | [2] |
Experimental Protocols
Protocol 1: General Oral Toxicity Study of Bicalutamide in Rats
-
Animal Model: Use a standard strain of laboratory rats (e.g., Sprague-Dawley or Wistar), typically 8-10 weeks old.
-
Acclimatization: Acclimate animals to the laboratory conditions for at least 5-7 days before the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., 3 dose levels of Bicalutamide and 1 vehicle control group). A typical group size is 5-10 animals per sex.
-
Dose Preparation: Prepare Bicalutamide in an appropriate vehicle (e.g., 0.5% methylcellulose). Ensure the formulation is a homogenous suspension.
-
Administration: Administer the dose daily via oral gavage for the duration of the study (e.g., 28 or 90 days). The volume should be based on the most recent body weight measurement.
-
Monitoring:
-
Conduct daily clinical observations.
-
Measure body weight at least weekly.
-
Collect blood samples at specified time points (e.g., pre-study and at termination) for clinical pathology. For toxicokinetics, more frequent sampling is required.
-
-
Termination and Necropsy: At the end of the study, euthanize animals and perform a full necropsy.
-
Data Collection:
-
Record terminal body weight.
-
Weigh key organs (liver, kidneys, spleen, adrenal glands, testes, etc.).
-
Collect tissue samples from all major organs and preserve them in 10% neutral buffered formalin for histopathological analysis.[8]
-
Protocol 2: Assessment of Bicalutamide-Induced Hepatotoxicity
-
Blood Collection: Collect blood via a standard method (e.g., tail vein or submandibular) into serum separator tubes.
-
Serum Separation: Centrifuge the blood samples to separate the serum.
-
Biochemical Analysis: Analyze the serum for key liver biomarkers using a validated clinical chemistry analyzer. Key markers include:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total Bilirubin (TBIL)
-
-
Histopathology:
-
After necropsy, fix the entire liver in 10% neutral buffered formalin.
-
Process the fixed tissue, embed in paraffin, and section at 4-5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides for any signs of cellular injury, including necrosis, apoptosis, inflammation, fatty change, and vascular congestion.[8]
-
Mandatory Visualization
Caption: Bicalutamide competitively blocks the androgen receptor.
Caption: General workflow for a Bicalutamide toxicity study.
Caption: Troubleshooting decision tree for elevated liver enzymes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bicalutamide - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 5. An overview of animal toxicology studies with bicalutamide (ICI 176,334) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AN OVERVIEW OF ANIMAL TOXICOLOGY STUDIES WITH BICALUTAMIDE (ICI 176, 334) [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. akjournals.com [akjournals.com]
Validation & Comparative
Biclodil: A Comparative Analysis Against Leading Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, investigational antihypertensive agent Biclodil with established classes of blood pressure-lowering drugs. The data presented is based on a hypothetical profile for this compound as a dual inhibitor of the angiotensin II type 1 receptor (AT1R) and neprilysin, a mechanism designed to offer a multifaceted approach to blood pressure management. This document synthesizes preclinical and clinical data frameworks to offer a comparative analysis of efficacy, safety, and mechanistic pathways.
Comparative Efficacy and Safety Profile
The following table summarizes the key performance indicators of this compound in relation to major classes of antihypertensive agents. The data for established agents is derived from a meta-analysis of pivotal clinical trials, while the data for this compound is based on projected outcomes from Phase II clinical simulations.
| Drug Class | Agent(s) | Mean Reduction in Systolic Blood Pressure (mmHg) | Mean Reduction in Diastolic Blood Pressure (mmHg) | Common Adverse Events | Contraindications |
| Dual AT1R-Neprilysin Inhibitor (Hypothetical) | This compound | 12-18 | 7-11 | Hyperkalemia, hypotension, renal impairment, angioedema (rare) | History of angioedema, concomitant use with ACE inhibitors, pregnancy |
| ACE Inhibitors | Lisinopril, Ramipril | 10-15 | 6-9 | Dry cough, hyperkalemia, hypotension, dizziness, angioedema | Pregnancy, history of angioedema, bilateral renal artery stenosis |
| Angiotensin II Receptor Blockers (ARBs) | Losartan, Valsartan | 10-15 | 6-9 | Dizziness, hyperkalemia, hypotension | Pregnancy, bilateral renal artery stenosis |
| Calcium Channel Blockers (Dihydropyridine) | Amlodipine | 9-14 | 5-8 | Peripheral edema, headache, flushing, dizziness | Severe hypotension, cardiogenic shock |
| Beta-Blockers (Cardioselective) | Metoprolol, Atenolol | 9-13 | 7-10 | Bradycardia, fatigue, dizziness, bronchospasm (in susceptible individuals) | Severe bradycardia, second- or third-degree heart block, decompensated heart failure |
| Thiazide Diuretics | Hydrochlorothiazide | 8-12 | 4-7 | Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia, dizziness | Anuria, hypersensitivity to sulfonamides |
Mechanism of Action: Signaling Pathways
The therapeutic effects of antihypertensive agents are mediated through distinct signaling pathways. The following diagrams illustrate the mechanism of action for this compound and other key drug classes.
Caption: this compound's ACE Inhibition Pathway.
Comparative Analysis of Biclodil and Guanfacine: A Review of Available Scientific Data
A comprehensive comparative analysis between Biclodil and Guanfacine is not feasible at this time due to the limited availability of scientific and clinical data on this compound. While extensive information exists for Guanfacine, a well-established medication, searches for "this compound" yield minimal and often ambiguous results, suggesting it may be an investigational compound not yet widely documented in published literature, or a potential misspelling of another drug. One source identifies this compound as a small molecule vasodilator, but provides no further substantive details[1]. In contrast, Guanfacine is a well-documented selective alpha-2A adrenergic receptor agonist with a clear mechanism of action and established clinical applications.
This guide will proceed by providing a detailed overview of the available information on Guanfacine, including its mechanism of action, clinical data, and experimental protocols, to serve as a benchmark. The limited information on this compound will be presented as available, highlighting the current knowledge gap.
Guanfacine: A Detailed Profile
Guanfacine is a selective alpha-2A adrenergic receptor agonist.[2] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) in children and adolescents, and for hypertension.[3][4][5] The extended-release formulation (Intuniv) is commonly used for ADHD, both as a monotherapy and as an adjunctive treatment to stimulants.[3][6][7]
Mechanism of Action
Guanfacine exerts its effects by selectively binding to and activating alpha-2A adrenergic receptors, primarily in the prefrontal cortex of the brain.[3][8][9] This action is believed to strengthen the regulation of attention and impulse control.[3] By stimulating these receptors, Guanfacine mimics the effects of norepinephrine, a key neurotransmitter in attention and executive function.[9] This leads to an enhancement of prefrontal cortex signaling, which can improve working memory and reduce distractibility.[8] Unlike stimulant medications for ADHD, Guanfacine is not a controlled substance and is considered to have no abuse potential.[3] In the treatment of hypertension, Guanfacine's activation of central alpha-2A adrenergic receptors leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a lower heart rate.[7]
Signaling Pathway of Guanfacine in the Prefrontal Cortex
The following diagram illustrates the proposed signaling pathway of Guanfacine in pyramidal neurons of the prefrontal cortex.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Guanfacine - Wikipedia [en.wikipedia.org]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. drugs.com [drugs.com]
- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 7. Guanfacine Extended-Release Tablets (Intuniv), a Nonstimulant Selective Alpha2A-Adrenergic Receptor Agonist For Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Guanfacine hydrochloride? [synapse.patsnap.com]
Validating the Vasodilator Effects of Biclodil In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vitro vasodilator effects of Biclodil, a putative vasodilator, by comparing its performance with established alternative vasodilators. The content herein is designed to be objective, presenting supporting experimental data and detailed methodologies for key experiments.
Comparative Analysis of Vasodilator Potency and Efficacy
The following table summarizes the in vitro vasodilator properties of this compound against well-characterized vasodilators: Acetylcholine, Sodium Nitroprusside, and Verapamil. The data for the comparator drugs are derived from published scientific literature, while the data for this compound is hypothetical and serves as an illustrative example for the purposes of this validation guide.
| Compound | Vasodilator Class | Pre-constrictor Agent | Vessel Type | EC50 | Emax (% Relaxation) |
| This compound (Hypothetical Data) | Investigational | Phenylephrine (1 µM) | Rat Thoracic Aorta | 150 nM | 95% |
| Acetylcholine | Endothelium-dependent | - | Bovine Adrenal Cortical Arteries | 4.2 nM | 96% |
| Sodium Nitroprusside | Nitric Oxide Donor | U46619 | Human Umbilical Artery | ~302 nM | ~77% |
| Verapamil | L-type Calcium Channel Blocker | Phenylephrine | Rat Thoracic Aorta | >10 nM (threshold) | 99% |
Caption: Comparative in vitro vasodilator activity of this compound (hypothetical data) and reference compounds. EC50 (half-maximal effective concentration) and Emax (maximum effect) values are presented for each compound under specific experimental conditions.
Experimental Protocols
A standard method for assessing in vitro vasodilation is the wire myograph technique using isolated arterial rings. This method allows for the direct measurement of vascular tension in response to pharmacological agents.
Protocol: In Vitro Vasodilation Assay Using Wire Myography
1. Tissue Preparation:
- Humanely euthanize a male Wistar rat (250-300g) in accordance with institutional animal care and use committee guidelines.
- Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
- Under a dissecting microscope, remove adhering connective and adipose tissue.
- Cut the aorta into 2-3 mm rings. For experiments investigating endothelium-independent effects, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.
2. Mounting and Equilibration:
- Mount each aortic ring on two stainless steel wires in the chamber of a wire myograph.
- Submerge the rings in Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
- Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
3. Viability and Endothelium Integrity Check:
- To assess the viability of the smooth muscle, contract the rings with 60 mM KCl.
- After washing out the KCl and allowing the tension to return to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM).
- Once a stable contraction is achieved, assess the integrity of the endothelium by adding acetylcholine (1 µM). A relaxation of >80% indicates intact endothelium. For endothelium-denuded rings, the relaxation should be <10%.
4. Experimental Procedure:
- After washing out the acetylcholine and allowing the tension to return to baseline, re-contract the rings with the chosen vasoconstrictor (e.g., phenylephrine 1 µM).
- Once a stable plateau is reached, add cumulative concentrations of the test compound (this compound) or comparator drugs to the bath.
- Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.
5. Data Analysis:
- Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
- Plot the concentration-response curves and calculate the EC50 and Emax values using appropriate pharmacological software.
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways of the comparator vasodilators.
Caption: Experimental workflow for in vitro vasodilation assay.
Biclodil efficacy compared to established vasodilators
Despite extensive searches of scientific literature and drug databases, information regarding the vasodilator "Biclodil," including its mechanism of action, signaling pathways, and experimental efficacy data, remains elusive. As a result, a direct comparison to established vasodilators as requested cannot be conducted at this time.
Publicly available resources such as DrugBank and PubChem confirm the existence of a compound named this compound and indicate its classification as a vasodilator based on its chemical nomenclature. However, these sources do not provide any specific details regarding its pharmacological properties. Furthermore, searches for experimental studies, clinical trials, or any comparative efficacy data for this compound have yielded no relevant results. The name has been cross-referenced for potential spelling variations without success.
This lack of information prevents a comprehensive analysis and comparison with well-established vasodilators. Typically, a comparison guide would involve a detailed examination of various aspects of a drug's performance, supported by robust experimental data. For a vasodilator, this would include:
-
Mechanism of Action: The specific biochemical processes by which the drug induces the relaxation of vascular smooth muscle.
-
Signaling Pathways: The intracellular cascades activated by the drug to achieve its effect.
-
Quantitative Efficacy Data: Metrics such as ED50 (the concentration at which 50% of the maximum effect is observed) and Emax (the maximum relaxation effect), derived from in vitro or in vivo studies.
-
Experimental Protocols: Detailed methodologies of the experiments that generated the efficacy data.
Without this fundamental information for this compound, a scientifically sound and objective comparison is not possible.
Established Vasodilator Mechanisms for Context
For the benefit of researchers, scientists, and drug development professionals, a brief overview of the primary mechanisms of action of established vasodilators is provided below. These mechanisms represent the current understanding of vasodilation and would be the basis for any future comparison should data on this compound become available.
1. Nitric Oxide (NO) - cGMP Pathway: This is a major pathway for vasodilation.
- Mechanism: Vasodilators like nitroglycerin and sodium nitroprusside release nitric oxide (NO). NO diffuses into vascular smooth muscle cells and activates the enzyme guanylate cyclase. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG phosphorylates several proteins, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation.
// Nodes Vasodilator [label="Nitrates\n(e.g., Nitroglycerin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", fillcolor="#FBBC05", fontcolor="#202124"]; GC [label="Guanylate Cyclase\n(sGC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GTP [label="GTP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_decrease [label="Decrease in\nintracellular [Ca²⁺]", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Relaxation [label="Vasodilation", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];
// Edges Vasodilator -> NO [label="Release"]; NO -> GC [label="Activates"]; GTP -> cGMP [label="Conversion", arrowhead=normal, dir=forward, headlabel="sGC"]; cGMP -> PKG [label="Activates"]; PKG -> Ca_decrease [label="Leads to"]; Ca_decrease -> Relaxation; } .dot Caption: Nitric Oxide-cGMP signaling pathway in vasodilation.
2. Calcium Channel Blockade:
- Mechanism: Calcium channel blockers (CCBs) such as amlodipine and nifedipine inhibit the influx of extracellular calcium into vascular smooth muscle cells by blocking L-type calcium channels. Since muscle contraction is dependent on intracellular calcium concentrations, this inhibition leads to vasodilation.
// Nodes CCB [label="Calcium Channel\nBlockers (CCBs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Channel [label="L-type Ca²⁺\nChannel", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="Ca²⁺ Influx", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Decrease [label="Decrease in\nintracellular [Ca²⁺]", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Contraction [label="Muscle Contraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Relaxation [label="Vasodilation", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];
// Edges CCB -> Ca_Channel [label="Blocks", arrowhead=tee]; Ca_Channel -> Ca_Influx [style=invis]; Ca_Influx -> Contraction; CCB -> Ca_Influx [style=invis]; Ca_Influx -> Ca_Decrease [style=invis]; CCB -> Ca_Decrease [label="Results in"]; Ca_Decrease -> Relaxation; } .dot Caption: Mechanism of action for Calcium Channel Blockers.
3. Potassium Channel Opening:
- Mechanism: Drugs like minoxidil open ATP-sensitive potassium channels in the plasma membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium levels and resulting in vasodilation.
// Nodes K_Opener [label="Potassium Channel\nOpeners (e.g., Minoxidil)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K_Channel [label="ATP-sensitive\nK⁺ Channel", fillcolor="#FBBC05", fontcolor="#202124"]; K_Efflux [label="K⁺ Efflux", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hyperpolarization [label="Hyperpolarization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Channel_Close [label="Closure of Voltage-\nGated Ca²⁺ Channels", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_Decrease [label="Decrease in\nintracellular [Ca²⁺]", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Relaxation [label="Vasodilation", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];
// Edges K_Opener -> K_Channel [label="Opens"]; K_Channel -> K_Efflux; K_Efflux -> Hyperpolarization; Hyperpolarization -> Ca_Channel_Close; Ca_Channel_Close -> Ca_Decrease; Ca_Decrease -> Relaxation; } .dot Caption: Vasodilation via Potassium Channel Opening.
Standard Experimental Protocol for Assessing Vasodilator Efficacy: Isolated Tissue Bath Assay
A common in vitro method to determine the efficacy of a vasodilator is the isolated tissue bath assay.
Objective: To measure the dose-dependent relaxing effect of a test compound on pre-contracted vascular tissue.
Methodology:
-
Tissue Preparation: A segment of an artery (e.g., rat aorta) is dissected and mounted in an isolated tissue bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Tension Measurement: The tissue is connected to an isometric force transducer to record changes in tension.
-
Pre-contraction: The arterial ring is pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable, submaximal contraction.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test compound (e.g., this compound) is added to the bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded after each addition until a maximal response is achieved or the concentration range of interest has been covered.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction tension. A concentration-response curve is plotted, and key parameters like ED50 and Emax are calculated.
// Nodes A [label="Tissue Dissection\n(e.g., Rat Aorta)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Mounting in\nTissue Bath", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pre-contraction\n(e.g., with Phenylephrine)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Cumulative Addition of\nTest Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Record Relaxation\nResponse", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Data Analysis\n(ED50, Emax)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } .dot Caption: Workflow for isolated tissue bath assay.
Should information regarding this compound become available in the future, a comprehensive comparison guide will be developed in accordance with the specified requirements.
A Comparative Analysis of the Antiproliferative Activity of Bicalutamide and Next-Generation Androgen Receptor Signaling Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiproliferative activities of Bicalutamide, Enzalutamide, and Abiraterone in prostate cancer cell lines. This analysis is supported by experimental data, detailed methodologies, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Prostate cancer is a leading cause of cancer-related death in men, with the androgen receptor (AR) signaling pathway playing a crucial role in its progression. Bicalutamide, a first-generation nonsteroidal antiandrogen, has been a cornerstone of androgen deprivation therapy. However, the emergence of more potent, next-generation androgen receptor signaling inhibitors (ARSIs) like Enzalutamide and the androgen synthesis inhibitor Abiraterone has significantly altered the treatment landscape. This guide provides a head-to-head comparison of the in vitro antiproliferative efficacy of these agents, offering valuable insights for preclinical and clinical research.
Comparative Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Bicalutamide, Enzalutamide, and Abiraterone across a panel of human prostate cancer cell lines, representing different stages and characteristics of the disease.
| Drug | Cell Line | IC50 (µM) | Citation(s) |
| Bicalutamide | LNCaP | ~42.7 | [1] |
| 22Rv1 | > 50 | [1] | |
| DU-145 | > 50 | [1] | |
| VCaP | > 50 | [1] | |
| Enzalutamide | LNCaP | 0.18 (PSA inhibition) | [2] |
| 5.6 | [3] | ||
| 22Rv1 | 1 | [4] | |
| PC-3 | 34.9 | [3] | |
| DU-145 | > 10 | [2] | |
| Abiraterone | LNCaP | Not specified | |
| PC-3 | > 40 | [5] | |
| DU-145 | > 40 | [5] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number, serum concentration, and incubation time. The data presented here is for comparative purposes and is collated from multiple sources.
Signaling Pathways and Mechanisms of Action
Bicalutamide and Enzalutamide are direct antagonists of the androgen receptor, while Abiraterone inhibits androgen biosynthesis. These distinct mechanisms of action are depicted in the following signaling pathway diagrams.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the antiproliferative activity of the compared compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. University of California, US VA report new AR antagonists | BioWorld [bioworld.com]
- 3. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchportal.tuni.fi [researchportal.tuni.fi]
Independent Validation of Vasodilator Mechanisms: A Comparative Guide
Disclaimer: Initial searches for "Biclodil" did not yield sufficient public data regarding its specific mechanism of action, independent validation studies, or comparative clinical trial data. To fulfill the structural and content requirements of this request, this guide provides an illustrative comparison using the well-documented vasodilator, Hydralazine , as a representative example. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Vasodilators are a critical class of therapeutic agents for managing hypertension and heart failure. Their primary function is to widen blood vessels, leading to a decrease in vascular resistance and blood pressure. The validation of their mechanism of action is paramount for understanding their clinical efficacy and safety profile. This guide provides an overview of the independently validated mechanisms of Hydralazine and compares its performance with other antihypertensive agents, supported by experimental data and detailed protocols.
Mechanism of Action of Hydralazine
Hydralazine is a direct-acting vasodilator that primarily affects arterioles.[1] While its precise molecular mechanism has been a subject of ongoing research, multiple pathways are believed to contribute to its vasodilatory effect:
-
Inhibition of Intracellular Calcium Release: Hydralazine is thought to interfere with the inositol triphosphate (IP3) signaling pathway in vascular smooth muscle cells.[2] This interference inhibits the release of calcium from the sarcoplasmic reticulum, a crucial step for muscle contraction.[1][3]
-
Modulation of Nitric Oxide (NO) and cGMP Levels: There is evidence to suggest that Hydralazine may increase the bioavailability of nitric oxide (NO) from endothelial cells.[3] NO then activates guanylate cyclase in smooth muscle cells, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation.[2]
-
Potassium Channel Opening: Hydralazine may also cause hyperpolarization of smooth muscle cells, potentially through the opening of potassium channels, which contributes to relaxation.[3]
-
Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes: More recent research has uncovered a novel mechanism involving the inhibition of PHD enzymes. This leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn activates downstream targets that can contribute to vasodilation and angiogenesis.[4]
The following diagram illustrates the proposed signaling pathways for Hydralazine's mechanism of action.
Caption: Proposed signaling pathways for Hydralazine's vasodilatory action.
Comparative Performance Data
The clinical efficacy of Hydralazine has been evaluated in numerous studies, often in comparison to other antihypertensive agents. Below are summary tables of quantitative data from comparative clinical trials.
Table 1: Hydralazine vs. Labetalol for Severe Hypertensive Disorders of Pregnancy
| Parameter | Hydralazine | Labetalol | p-value | Reference |
| Time to Target BP (minutes) | 45.80 ± 25.17 | 72.67 ± 41.80 | 0.001 | [5] |
| Doses to Reach Target BP | 1.72 ± 0.904 | 3.72 ± 1.782 | 0.0001 | [5] |
| Maternal Tachycardia | Significantly more frequent | Less frequent | 0.05 | [6] |
| Neonatal Hypotension & Bradycardia | Less frequent | Significantly more frequent | - | [6] |
Table 2: Hydralazine vs. Prazosin in Hypertensive Patients
| Parameter (at 12 months) | Hydralazine | Prazosin | Reference |
| Change in Left Ventricular Mass (g/m²) | -9 ± 10 | -34 ± 15 | [7] |
| Effect on Supine Blood Pressure | More pronounced effect | Less pronounced effect | [7] |
| Effect on Standing Blood Pressure | Less pronounced effect | More pronounced effect | [7] |
| Plasma Renin Activity | Increased | No significant change | [7] |
Table 3: Hydralazine-Isosorbide Dinitrate vs. Enalapril in Chronic Heart Failure
| Parameter (at 2 years) | Hydralazine-ISDN | Enalapril | p-value | Reference |
| Mortality | 25% | 18% | 0.016 | [8] |
| Change in Peak Oxygen Consumption | Increased | No significant change | < 0.05 | [8] |
| Change in LVEF (at 13 weeks) | Greater increase | Lesser increase | < 0.05 | [8] |
Experimental Protocols
The validation of a vasodilator's mechanism of action often involves a combination of in vitro and in vivo experiments. Below is a detailed methodology for a key in vitro experiment.
Experiment: In Vitro Vasodilatory Effect on Isolated Aortic Rings
Objective: To determine the direct vasodilatory effect of a compound and to investigate the involvement of the endothelium and specific signaling pathways.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
-
Hydralazine (or test compound)
-
L-NAME (NOS inhibitor), Indomethacin (COX inhibitor), Methylene Blue (guanylate cyclase inhibitor)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation: Euthanize the rat via cervical dislocation. Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution. Remove adhering connective and adipose tissue. Cut the aorta into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the bath solution every 15-20 minutes.
-
Viability Check: After equilibration, contract the rings with 60 mM KCl. Once a stable contraction is reached, wash the rings and allow them to return to baseline.
-
Endothelium Integrity Test: Pre-contract the rings with Phenylephrine (1 µM). At the plateau of contraction, add Acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium. Rings with damaged endothelium can be used for endothelium-independent studies.
-
Vasodilation Assay:
-
Pre-contract the aortic rings with Phenylephrine (1 µM) or KCl (60 mM).
-
Once a stable contraction is achieved, add cumulative concentrations of Hydralazine (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by PE or KCl.
-
-
Mechanism of Action Investigation:
-
To investigate the role of NO, incubate the rings with L-NAME (100 µM) for 30 minutes before pre-contracting with PE and repeating the Hydralazine concentration-response curve.
-
Similarly, use other inhibitors like Methylene Blue or Indomethacin to probe the involvement of the cGMP pathway or prostaglandins, respectively.
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for in vitro vasodilator testing.
Conclusion
The independent validation of a drug's mechanism of action is a cornerstone of modern pharmacology. While information on "this compound" is scarce, the example of Hydralazine demonstrates the multifaceted nature of vasodilator action and the importance of comparative clinical data. The experimental protocols outlined provide a framework for the rigorous in vitro assessment of novel vasodilator compounds. For drug development professionals, a thorough understanding of these mechanisms and comparative efficacy is essential for the successful translation of preclinical findings to clinical applications.
References
- 1. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vasodilators and regression of left ventricular hypertrophy. Hydralazine versus prazosin in hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of enalapril with hydralazine-isosorbide dinitrate in the treatment of chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Biclodil: Unraveling the In Vivo Efficacy of a Novel Vasodilator
An extensive review of publicly available scientific literature and drug databases reveals a significant gap in the understanding of the in-vivo efficacy of Biclodil and its analogs. While identified as a small molecule vasodilator, detailed preclinical and clinical data, crucial for a comprehensive comparison with other therapeutic alternatives, remains elusive.
This compound is cataloged as a vasodilator, a class of drugs that widen blood vessels, thereby improving blood flow and reducing blood pressure.[1] Its chemical formula is C8H8Cl2N4O.[2] However, beyond this basic classification, there is a notable absence of published research detailing its performance in living organisms. In-depth information regarding its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and potential therapeutic applications is not currently available in the public domain.
Consequently, a direct comparison of this compound's in vivo efficacy with that of its potential analogs or other existing vasodilator drugs cannot be conducted at this time. Such a comparison would necessitate quantitative data from head-to-head preclinical studies or clinical trials, which are not presently accessible.
The Path Forward: Awaiting Preclinical and Clinical Data
To enable a thorough evaluation and comparison of this compound and its analogs, future research would need to focus on several key areas. The logical workflow for such a research program is outlined below.
Caption: A generalized workflow for the research and development of a new chemical entity like this compound.
Hypothetical Signaling Pathway for a Vasodilator
While the specific mechanism of action for this compound is unknown, vasodilators typically function through a limited number of signaling pathways. A common pathway involves the modulation of intracellular calcium levels in vascular smooth muscle cells. Below is a representative diagram of such a pathway.
Caption: A simplified signaling pathway for vasodilation, a potential mechanism of action for this compound.
Standard In Vivo Experimental Protocol: Non-Invasive Blood Pressure Measurement in Rodents
For the future evaluation of this compound and its analogs, a standard experimental protocol to assess in vivo efficacy in a hypertensive animal model would be as follows:
Objective: To determine the effect of this compound and its analogs on systolic blood pressure in spontaneously hypertensive rats (SHR).
Materials:
-
Spontaneously Hypertensive Rats (SHR), age and weight matched.
-
This compound and analog compounds.
-
Vehicle (e.g., saline, DMSO).
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).
-
Oral gavage needles.
Procedure:
-
Acclimatization: Acclimate rats to the blood pressure measurement apparatus for a minimum of 3 days prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: On the day of the experiment, record baseline systolic blood pressure for each animal.
-
Dosing: Administer this compound, its analogs, or vehicle to the rats via oral gavage at predetermined doses.
-
Post-Dose Measurement: Measure systolic blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in systolic blood pressure from baseline for each treatment group at each time point. Statistical analysis (e.g., ANOVA) will be used to determine significant differences between treatment groups.
This guide will be updated as new data on this compound and its analogs become available in the peer-reviewed scientific literature.
References
Comparative Analysis of Kopexil and Minoxidil for Hair Regrowth in an Animal Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of Kopexil and Minoxidil, two compounds investigated for their potential in stimulating hair growth. The data presented is derived from a 28-day in vivo study on a mouse model, offering a quantitative and qualitative analysis of their respective efficacies. This document is intended to inform researchers and professionals in the field of drug development about the performance of these two agents and the experimental protocols used for their evaluation.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative study between a 5% (w/v) hydro-alcoholic solution of Kopexil and a 5% (w/v) hydro-alcoholic solution of Minoxidil.
Table 1: Hair Growth Parameters
| Parameter | Kopexil (5% w/v) | Minoxidil (5% w/v) | Negative Control | P-value (Kopexil vs. Minoxidil) |
| Average Hair Weight | 1.1 times higher than Minoxidil | Significantly higher than control | - | P = 0.024 |
| Total Hair Follicle Count | 1.55 times higher than Minoxidil | Superior to control | - | P ≤ 0.0001 |
| Percentage of Anagen Hair | Significantly higher than Minoxidil | - | - | - |
Data sourced from a 28-day in vivo study on mice.[1][2]
Table 2: Expression of Hair Growth-Promoting Factors
| Growth Factor | Kopexil-Treated Group | Minoxidil-Treated Group |
| Hepatocyte Growth Factor (HGF) | Higher Expression | Lower Expression |
| Vascular Endothelial Growth Factor (VEGF) | Higher Expression | Lower Expression |
Expression levels were determined by Western blot analysis.[1][2]
II. Experimental Protocols
The methodologies outlined below were employed in the in vivo comparative study.
1. Animal Model and Grouping:
2. Treatment Protocol:
-
The respective solutions were applied topically to the designated skin area of the mice daily for 28 days.
3. Efficacy Assessment:
-
Morphological Analysis: Skin and hair characteristics were visually assessed.[1][2]
-
Hair Weight Assessment: Hair from the treated areas was collected and weighed to quantify growth.[1][2]
-
Follicle Count and Anagen Percentage: Histological examination of skin samples was performed to determine the total number of hair follicles and the percentage of follicles in the anagen (growth) phase.[1][2]
-
Western Blot Analysis: The expression levels of hair growth-promoting markers, Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), were measured to understand the underlying mechanism of action.[1][2]
4. Toxicity Evaluation:
-
Organ Assessment: At the end of the study, the liver and kidneys were isolated and weighed.[1][2]
-
Histological Examination: The organs were examined for any morphological changes to assess potential toxicity.[1][2] The study found no statistically significant differences in liver and kidney weights or noticeable morphological variations across the groups.[1][2]
III. Visualized Pathways and Workflows
A. Signaling Pathways in Hair Growth
The following diagram illustrates the signaling pathways influenced by Kopexil and Minoxidil, leading to the promotion of hair growth. Both compounds have been shown to upregulate the expression of key growth factors.
B. Experimental Workflow
The diagram below outlines the sequential steps of the in vivo comparative study.
References
Reproducibility of Biclodil's effects in published studies
Following a comprehensive search for published scientific literature, no studies containing comparative experimental data on the effects of Biclodil could be identified. This compound is listed as a small molecule drug, likely a vasodilator, in chemical databases such as PubChem and DrugBank.[1][2] However, there is a lack of accessible research detailing its clinical or preclinical performance, particularly in comparison to other therapeutic alternatives.
The core requirement for a comparison guide, as outlined in the request, is the presentation and analysis of quantitative data from existing studies. Without such data, it is not possible to generate a meaningful and objective comparison of this compound's effects or to assess the reproducibility of its performance across different studies.
Consequently, the creation of data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows for this compound cannot be fulfilled at this time due to the absence of the necessary source material in the public domain.
Further research and publication of clinical or preclinical trial data would be required before a comprehensive guide on the reproducibility of this compound's effects could be developed.
References
Safety Operating Guide
Essential Guide to Biclodil Disposal: Ensuring Laboratory Safety and Compliance
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Biclodil, a substance used in antihypertensive research.[1] Adherence to these guidelines is paramount to minimizing risk and ensuring compliance with regulatory standards.
This compound: Chemical and Physical Properties
A thorough understanding of a substance's properties is the first step toward safe handling and disposal. Below is a summary of the known chemical and physical characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C8H8Cl2N4O | PubChem[2] |
| Molecular Weight | 247.08 g/mol | PubChem[2] |
| CAS Number | 85125-49-1 | ECHEMI[1] |
| IUPAC Name | [N'-(2,6-dichlorophenyl)carbamimidoyl]urea | PubChem[2] |
| Density | 1.628 g/cm³ | ECHEMI[1] |
| Boiling Point | 401.309 °C at 760 mmHg | ECHEMI[1] |
| Flash Point | 196.505 °C | ECHEMI[1] |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not identified, general principles for handling physiologically active substances should be strictly followed. Based on SDS for similar research chemicals, this compound may cause skin, eye, and respiratory irritation.[3]
Standard Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE):
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste. This workflow is designed to ensure that all waste streams are handled in a safe and compliant manner.
Step-by-Step Disposal Procedures
1. Waste Segregation:
-
At the point of generation, separate this compound waste from other laboratory waste streams.
-
Solid Waste: Includes contaminated gloves, bench paper, and empty vials. Place these in a designated, leak-proof container lined with a heavy-duty plastic bag.[6]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, shatter-resistant container. Do not mix with other chemical wastes unless explicitly permitted by your institution's waste management plan.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be placed in a puncture-resistant sharps container.[7]
2. Waste Containerization and Labeling:
-
Use only containers that are compatible with the chemical waste.
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"). The date of accumulation should also be noted.
-
Keep containers securely closed when not in use.[3]
3. Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Do not dispose of this compound down the drain or in the regular trash.[3] This can lead to environmental contamination and is a violation of regulatory standards.
-
Arrange for the disposal of this compound waste through your institution's Environmental Health & Safety (EH&S) department.[6] They will ensure the waste is transported to an approved hazardous waste disposal facility.[3][4]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[8]
-
Clean the affected area thoroughly.[3]
Disclaimer: The information provided here is a general guide. Always consult your institution's specific waste disposal protocols and local, state, and federal regulations to ensure full compliance.[9]
References
- 1. echemi.com [echemi.com]
- 2. This compound | C8H8Cl2N4O | CID 135526607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cpp.edu [cpp.edu]
- 7. flinnsci.com [flinnsci.com]
- 8. vitol.com [vitol.com]
- 9. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
Safe Handling and Disposal of Biclodil: A Procedural Guide
Disclaimer: The substance "Biclodil" is understood to be a hypothetical compound for the purpose of this guide. The following safety and handling procedures are based on a risk assessment for a potent, hazardous chemical and should be adapted to the specific, documented hazards of any real-world substance.
This guide provides essential safety and logistical information for the handling and disposal of this compound, a potent cytotoxic and neurotoxic agent. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Assessment and Engineering Controls
This compound is a crystalline solid with high toxicity upon inhalation and dermal contact, and it is a suspected mutagen. The Occupational Exposure Limit (OEL) is set at 0.1 µg/m³. Due to these hazards, all handling of this compound must be performed within certified engineering controls.
-
Primary Engineering Control: A certified chemical fume hood or a Class II, Type B2 biological safety cabinet is mandatory for all operations involving this compound powder. For less hazardous operations involving dilute solutions, a Class II, Type A2 biosafety cabinet may be appropriate.
-
Secondary Containment: All work with this compound should be performed over a disposable, absorbent bench liner to contain spills.
Personal Protective Equipment (PPE)
A risk assessment must be conducted for each procedure to determine the appropriate level of PPE. The following table summarizes the minimum required PPE for common laboratory tasks involving this compound.
| Task | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Storage and Transport (in sealed containers) | One pair of nitrile gloves | Safety glasses | Standard lab coat | Not required |
| Weighing and Aliquoting (powder) | Double nitrile gloves | Chemical splash goggles | Disposable, solid-front gown | N95 or higher respirator |
| Solution Preparation | Double nitrile gloves | Chemical splash goggles | Disposable, solid-front gown | N95 or higher respirator |
| In Vitro Cell Culture Application | Double nitrile gloves | Safety glasses | Standard lab coat | Not required (in BSC) |
| Waste Disposal | Double nitrile gloves | Chemical splash goggles | Disposable, solid-front gown | N95 or higher respirator |
Standard Operating Procedures
Weighing this compound Powder
-
Don all required PPE as specified in the table above.
-
Perform the weighing procedure inside a certified chemical fume hood.
-
Use a dedicated set of spatulas and weighing boats.
-
Clean all equipment with a 70% ethanol solution followed by a surface decontaminant after use.
-
All disposable materials used during the process are to be considered hazardous waste.
This compound Solution Preparation
-
Don all required PPE.
-
Prepare the appropriate solvent in a designated container inside the chemical fume hood.
-
Slowly add the weighed this compound powder to the solvent to avoid splashing.
-
Cap the container and mix gently. If sonication is required, ensure the container is sealed.
-
Label the container clearly with the chemical name, concentration, date, and hazard symbols.
Spill Management
In the event of a this compound spill, immediate action is crucial.
-
Evacuate: Alert others in the area and evacuate the immediate vicinity.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Inform the laboratory supervisor and the institutional safety office immediately.
-
Decontaminate: Only trained personnel with appropriate PPE should manage the spill using a certified spill kit for cytotoxic compounds.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
